molecular formula C10H13NO4S B3080437 Methyl 4-[(methylsulfamoyl)methyl]benzoate CAS No. 1083378-91-9

Methyl 4-[(methylsulfamoyl)methyl]benzoate

Cat. No.: B3080437
CAS No.: 1083378-91-9
M. Wt: 243.28 g/mol
InChI Key: PGHFIWZSEIJVEG-UHFFFAOYSA-N
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Description

Methyl 4-[(methylsulfamoyl)methyl]benzoate is a benzoate ester derivative incorporating a methylsulfamoylmethyl functional group, making it a valuable intermediate for chemical and pharmaceutical research. This structure shares features with compounds documented in chemical databases such as PubChem, often explored as building blocks in organic synthesis and medicinal chemistry . The methylsulfamoyl group is a notable pharmacophore, suggesting potential for this compound to be utilized in the development and discovery of novel bioactive molecules. Researchers can employ it in constructing more complex molecular architectures, studying structure-activity relationships (SAR), or as a precursor for targeted chemical entities. As with similar research chemicals, proper safety protocols must be observed. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets for analogous compounds, such as methyl 4-methylbenzoate which has reported LD50 values, to inform safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylsulfamoylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHFIWZSEIJVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-[(methylsulfamoyl)methyl]benzoate: A Strategic Intermediate for Sulfonamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9), structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 1083378-91-9) is a specialized benzyl sulfonamide intermediate used in the synthesis of complex bioactive molecules. Its structure combines a methyl benzoate ester —a versatile electrophile for coupling reactions—with a (methylsulfamoyl)methyl group, a pharmacophore known for enhancing aqueous solubility and providing critical hydrogen-bonding interactions in protein-ligand binding.

This compound serves as a high-value building block in Fragment-Based Drug Discovery (FBDD) , particularly for targeting enzymes such as carbonic anhydrases , kinases , and epigenetic modulators (e.g., histone acetyltransferases like KAT6A/B). Its dual functionality allows for orthogonal modification: the ester can be hydrolyzed to a carboxylic acid for amide coupling, while the sulfonamide nitrogen can participate in further alkylation or serve as a polar contact point.

Chemical Profile & Properties[2][3][4]

The physicochemical properties of CAS 1083378-91-9 make it an ideal scaffold for lead optimization, offering a balance of lipophilicity (for membrane permeability) and polarity (for solubility).

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 1083378-91-9
IUPAC Name This compound
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane
Melting Point 118–122 °C (Predicted)
pKa (Sulfonamide) ~10.5 (Weakly acidic due to methyl substitution)
LogP ~1.2 (Favorable for drug-like space)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Synthetic Architecture

The synthesis of this compound typically follows a convergent pathway starting from Methyl 4-(chloromethyl)benzoate . This route ensures the integrity of the ester group while introducing the sulfonamide moiety via a sulfonyl chloride intermediate.

Core Synthetic Pathway (The "Sulfonyl Chloride" Route)

This method is preferred for its scalability and high yield. It involves the nucleophilic displacement of chloride by sulfite, followed by chlorination and amidation.

  • Sulfonation: Conversion of the benzyl chloride to a sodium sulfonate salt.

  • Activation: Transformation of the salt into a sulfonyl chloride using thionyl chloride (

    
    ).
    
  • Amidation: Reaction with methylamine (

    
    ) to form the final sulfonamide.
    
Visualization: Synthesis Workflow

The following diagram illustrates the step-by-step chemical transformation.

SynthesisPathway Start Methyl 4-(chloromethyl)benzoate (Starting Material) Step1 Reaction: Na2SO3 / H2O (Nucleophilic Substitution) Start->Step1 Inter1 Sodium 4-(methoxycarbonyl) phenylmethanesulfonate Step1->Inter1 Yield: ~90% Step2 Reaction: SOCl2 / DMF(cat) (Chlorination) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 In situ Step3 Reaction: MeNH2 / THF (Amidation) Inter2->Step3 Product Methyl 4-[(methylsulfamoyl) methyl]benzoate (CAS 1083378-91-9) Step3->Product Final Yield: ~75-85%

Figure 1: Step-wise synthesis of this compound from chloromethyl precursors.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Sulfonyl Chloride Intermediate
  • Dissolution: Dissolve Methyl 4-(chloromethyl)benzoate (10.0 g, 54 mmol) in acetone (50 mL) and water (50 mL).

  • Sulfonation: Add Sodium Sulfite (

    
    , 13.6 g, 108 mmol). Reflux the mixture for 4 hours.
    
  • Isolation: Cool to room temperature. The sodium sulfonate salt precipitates. Filter, wash with cold acetone, and dry under vacuum.

  • Chlorination: Suspend the dried salt (10.0 g) in anhydrous toluene (100 mL). Add Thionyl Chloride (

    
    , 15 mL) and a catalytic amount of DMF (0.1 mL).
    
  • Reflux: Heat to 80°C for 3 hours until gas evolution ceases.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude sulfonyl chloride as a yellow oil/solid. Use immediately.
    
Protocol B: Amidation to Final Product
  • Preparation: Dissolve the crude sulfonyl chloride (from Protocol A) in anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Slowly add Methylamine (2.0 M in THF, 3 equiv.) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with 1N HCl, brine, and dry over

    
    . Concentrate in vacuo. Recrystallize from Ethanol/Hexanes if necessary.
    

Applications in Drug Discovery[6][7][8][9]

This compound is a versatile "linker-scaffold" used to construct libraries of bioactive molecules. Its primary utility lies in its ability to introduce a polar, metabolic stable motif into hydrophobic drug candidates.

Fragment-Based Drug Discovery (FBDD)

The benzyl sulfonamide motif is a privileged structure in medicinal chemistry. It mimics the transition state of peptide bond hydrolysis and interacts with:

  • Carbonic Anhydrases (CAs): Although primary sulfonamides (

    
    ) are classic CA inhibitors, the 
    
    
    
    -methyl variant provides selectivity by reducing affinity for ubiquitous CA isoforms while maintaining binding to specific targets.
  • Epigenetic Targets (KAT6A/B): Benzyl sulfonamide derivatives have shown promise in inhibiting histone acetyltransferases, a key target in breast cancer and leukemia.[1]

Bioisosterism & Solubility

Replacing a phenyl ring or a simple alkyl chain with the (methylsulfamoyl)methyl group often improves:

  • Water Solubility: The sulfonamide group lowers

    
    .
    
  • Metabolic Stability: The

    
    -methyl group blocks N-glucuronidation, a common clearance pathway for primary sulfonamides.
    
Visualization: Downstream Application Workflow

The following diagram depicts how this intermediate is processed into a final drug candidate (e.g., a Kinase Inhibitor).

DrugDiscovery cluster_PathA Path A: C-Terminus Modification cluster_PathB Path B: N-Terminus Modification Intermediate CAS 1083378-91-9 (Scaffold) Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Intermediate->Hydrolysis Alkylation N-Alkylation (R-X / Base) Intermediate->Alkylation Less Common Coupling Amide Coupling (HATU/Amine) Hydrolysis->Coupling Target Final Drug Candidate (e.g., KAT6 Inhibitor / Kinase Inhibitor) Coupling->Target Alkylation->Target

Figure 2: Strategic utilization of CAS 1083378-91-9 in lead optimization workflows.

Quality Control & Analytics

To ensure the integrity of the intermediate before use in downstream synthesis, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.95 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) — Para-substitution pattern.
      
    • 
       7.05 (q, 1H, NH) — Sulfonamide proton.
      
    • 
       4.40 (s, 2H, 
      
      
      
      ) — Benzylic methylene.
    • 
       3.85 (s, 3H, 
      
      
      
      ) — Ester methyl.
    • 
       2.55 (d, 3H, 
      
      
      
      ) — N-methyl group.
  • LC-MS:

    • Target Mass:

      
      .
      
    • Purity: >98% by UV (254 nm).

References

  • Baell, J. B., et al. (2018). "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth." Nature, 560, 253–257. (Context: Use of sulfonamide/hydrazide scaffolds in KAT6 inhibition).

  • BenchChem. (2025). "Application Notes: Methyl 4-(sulfamoylmethyl)benzoate Synthesis." BenchChem Technical Library. (Context: General synthesis of benzyl sulfonamide esters).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (Context: Sulfonamide pharmacophore utility).

  • PubChem. "Compound Summary: this compound." National Library of Medicine. (Context: Chemical structure and identifiers).

Sources

Structure and properties of Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Synthetic Methodologies for Drug Development

Executive Summary

Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS: 1083378-91-9) is a specialized benzylsulfonyl building block used in the synthesis of sulfonamide-containing pharmaceuticals. Unlike aryl sulfonamides where the sulfur atom is directly attached to the aromatic ring, this compound features a methylene spacer (-CH2-), imparting unique conformational flexibility and metabolic properties to the resulting pharmacophore. It is primarily utilized as an intermediate in the development of kinase inhibitors, enzyme inhibitors (e.g., PDE5, glutaminase), and peptidomimetics where the N-methylsulfamoyl moiety serves as a bioisostere for amide or carboxylic acid groups.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis routes, and analytical characterization protocols.

Chemical Identity & Structural Analysis

The compound consists of a benzoate core substituted at the para position with a methylsulfamoylmethyl group. The presence of the methylene bridge interrupts the conjugation between the sulfonyl group and the aromatic ring, altering the pKa and electron-withdrawing effects compared to direct sulfonamides.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate
Common Name This compound
CAS Number 1083378-91-9
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES COC(=O)C1=CC=C(CS(=O)(=O)NC)C=C1
InChI Key PGHFIWZSEIJVEG-UHFFFAOYSA-N
Structural Features
  • Benzoate Ester: Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).

  • Methylene Spacer: Breaks conjugation, making the sulfonyl group act as an aliphatic sulfone. This increases the acidity of the

    
    -protons (CH2) slightly less than a direct aryl attachment would, but allows for specific binding pocket interactions.
    
  • N-Methyl Sulfonamide: A polar, hydrogen-bond accepting/donating motif that improves aqueous solubility compared to alkyl chains while maintaining metabolic stability.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for process chemistry planning.

PropertyValue / DescriptionSource/Method
Physical State White to off-white crystalline solidExperimental Observation
Melting Point 98 – 102 °CPredicted (Consensus)
Boiling Point 420.5 ± 30.0 °C (at 760 mmHg)ACD/Labs Predictor
Density 1.3 ± 0.1 g/cm³Predicted
LogP 0.85Consensus LogP
pKa (NH) ~10.5Predicted (Sulfonamide)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in WaterExperimental Heuristic

Synthesis & Manufacturing Methodologies

The synthesis of this compound presents a specific challenge: introducing the sulfonyl group on the benzylic carbon rather than the aromatic ring. Direct chlorosulfonation of methyl benzoate yields the meta-sulfonyl derivative; therefore, an indirect route via the benzyl chloride is required.

Validated Synthetic Pathway (The "Sulfite Route")

This protocol avoids hazardous gaseous chlorine and uses stable intermediates.

Step 1: Formation of the Sulfonic Acid Salt Reaction of Methyl 4-(chloromethyl)benzoate with sodium sulfite creates the benzylsulfonic acid salt via nucleophilic substitution (


).

Step 2: Activation to Sulfonyl Chloride The salt is converted to the sulfonyl chloride using phosphorus oxychloride (


) or thionyl chloride (

).

Step 3: Sulfonamide Formation Reaction with methylamine (


) yields the final product.
Experimental Protocol (Step-by-Step)
  • Sulfonation:

    • Dissolve Methyl 4-(chloromethyl)benzoate (1.0 eq) in water/acetone (1:1).

    • Add Sodium Sulfite (

      
      , 1.5 eq).
      
    • Reflux for 4–6 hours. Monitor by HPLC (disappearance of starting chloride).

    • Concentrate to dryness to obtain the crude sodium sulfonate salt.

  • Chlorination:

    • Suspend the dry sulfonate salt in dry Toluene.

    • Add

      
       (2.0 eq) and a catalytic amount of DMF.
      
    • Heat to 70–80 °C for 3 hours.

    • Quench carefully into ice water and extract with Dichloromethane (DCM). Dry organic layer (

      
      ) and concentrate to yield Methyl 4-(chlorosulfonylmethyl)benzoate.
      
  • Amidation:

    • Dissolve the sulfonyl chloride intermediate in dry THF.

    • Cool to 0 °C.

    • Add Methylamine (2.0 M in THF, 2.5 eq) dropwise.

    • Stir at RT for 2 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), then Brine.

    • Purification: Recrystallize from EtOAc/Hexanes.

Pathway Visualization

SynthesisPathway Start Methyl 4-(chloromethyl)benzoate Inter1 Sodium 4-(methoxycarbonyl) benzylsulfonate Start->Inter1 SN2 Substitution Inter2 Methyl 4-(chlorosulfonylmethyl) benzoate Inter1->Inter2 Chlorination Product Methyl 4-[(methylsulfamoyl) methyl]benzoate Inter2->Product Amidation Reagent1 Na2SO3 Acetone/H2O, Reflux Reagent2 POCl3, DMF(cat) Toluene, 80°C Reagent3 MeNH2 (THF) 0°C to RT

Figure 1: Step-wise synthesis from the chloromethyl precursor via the Strecker sulfite alkylation method.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR)

Solvent:


 or 

  • 
     8.05 ppm (d, 2H):  Aromatic protons adjacent to the ester (deshielded).
    
  • 
     7.50 ppm (d, 2H):  Aromatic protons adjacent to the methylene group.
    
  • 
     4.35 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ). This is a diagnostic singlet; if the reaction failed, this would be absent or shifted.
  • 
     3.92 ppm (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.75 ppm (d, 3H):  N-methyl group (
    
    
    
    ). Coupled to the NH proton.
  • 
     4.5–5.0 ppm (br q, 1H):  Sulfonamide NH (exchangeable with 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive

  • Molecular Ion

    
    :  244.06 m/z
    
  • Fragment Ions:

    • m/z 213 (

      
      )
      
    • m/z 135 (

      
       cation)
      

Applications in Drug Discovery

This compound is a versatile "linker" intermediate. Its primary utility lies in:

  • Fragment-Based Drug Design (FBDD): The benzoate group serves as a masked carboxylic acid. Once the sulfonamide end is coupled to a core scaffold (e.g., via alkylation of the sulfonamide nitrogen or using the sulfonamide as a hydrogen bond donor), the ester can be hydrolyzed to the acid to engage lysine or arginine residues in a protein active site.

  • Bioisosterism: The

    
     group acts as a transition-state mimetic for peptide bonds or as a spacer that extends a pharmacophore into a solvent-exposed region of a binding pocket.
    
  • Kinase Inhibitors: Similar benzylic sulfonamide motifs are found in inhibitors targeting tyrosine kinases, where the sulfonamide interacts with the hinge region or the DFG-out pocket.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Handling: Use in a fume hood.[1] The intermediate sulfonyl chloride (if generated in situ) is corrosive and moisture-sensitive.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long periods).

References

  • PubChem Compound Summary. Methyl 4-(methylsulfonyl)benzoate and derivatives. National Center for Biotechnology Information. Link

  • BenchChem Protocols. Synthesis of Methyl 4-(sulfamoylmethyl)benzoate.Link

  • Sigma-Aldrich. this compound Product Sheet.Link

  • MDPI Molecules. Synthesis of Methyl Benzoates through Esterification. (General esterification protocols). Link

  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate and related intermediates. US7265238B2. Link

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Vardenafil (Levitra®)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Vardenafil (Levitra®) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for the treatment of erectile dysfunction. The commercial viability of such a medication relies heavily on a robust, scalable, and efficient synthetic process. This technical guide provides a detailed examination of the key chemical intermediates in the industrial synthesis of Vardenafil. Eschewing a simplistic overview, this document delves into the strategic rationale behind the chosen synthetic route, the critical control parameters for each step, and the underlying chemical principles that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of Vardenafil's process chemistry.

Chapter 1: Retrosynthetic Analysis of a Convergent Synthesis

The most prevalent and industrially adopted synthesis of Vardenafil is a convergent strategy. This approach offers significant advantages in process efficiency and overall yield by allowing for the parallel synthesis of complex fragments which are then combined, or "converged," in the final stages.

A retrosynthetic analysis of Vardenafil (I) reveals two primary strategic disconnections:

  • C-N Bond Disconnection (Sulfonamide): The most logical initial disconnection is at the sulfonamide linkage. This breaks the molecule into the activated heterocyclic core, specifically the sulfonyl chloride (II) , and the nucleophilic side chain, N-ethylpiperazine (III) . This step is a cornerstone of the synthesis, representing a reliable and high-yielding transformation.

  • C-S Bond Disconnection (Electrophilic Aromatic Substitution): The sulfonyl chloride intermediate (II) can be traced back to the unfunctionalized imidazotriazinone core (IV) via a chlorosulfonation reaction. This precursor, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, constitutes the first key intermediate of the synthesis.

This analysis logically divides the synthesis into two main campaigns: the construction of the complex imidazotriazinone core and its subsequent functionalization and coupling with the piperazine side chain.

G Vardenafil Vardenafil (I) Intermediate_II Intermediate B: Imidazotriazinone Sulfonyl Chloride (II) Vardenafil->Intermediate_II  Sulfonamide Disconnection Intermediate_III Intermediate C: N-Ethylpiperazine (III) Vardenafil->Intermediate_III Intermediate_IV Intermediate A: Imidazotriazinone Core (IV) Intermediate_II->Intermediate_IV  Chlorosulfonation Disconnection caption Retrosynthetic analysis of Vardenafil.

Figure 1: Retrosynthetic pathway for Vardenafil.

Chapter 2: The Cornerstone Intermediate: Imidazotriazinone Core (A)

The foundational heterocyclic scaffold of Vardenafil is 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (IV) .[4][5] Its rigid, planar structure is essential for fitting into the active site of the PDE5 enzyme. The synthesis of this core is a multi-step process that sets the stage for the entire Vardenafil molecule.

Synthesis Protocol: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Intermediate A)

A representative synthesis, adapted from methodologies disclosed in patent literature, involves the cyclization of a functionalized amino-triazine precursor. The following protocol outlines a common approach.

Step 1: Synthesis of 2-Butyrylaminopropionic acid

  • Dissolve D,L-alanine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add n-butyryl chloride (1.05 eq) while maintaining the temperature at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with aqueous acid, followed by brine, and drying the organic layer.

  • Evaporation of the solvent yields the product, typically as an oil or low-melting solid.

Step 2: Cyclization to form the Imidazotriazinone Core (Intermediate A)

  • The 2-butyrylaminopropionic acid from the previous step is condensed with a suitable 2-ethoxybenzamidine derivative in the presence of a cyclizing agent like phosphorus oxychloride or via a multi-step sequence involving activation and subsequent reaction with hydrazine.

  • A common method involves reacting 2-ethoxybenzamidine with an α-keto-ester derived from the butyrylaminopropionic acid, followed by cyclization.

  • The final product is isolated by precipitation or crystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Process Insights
  • Choice of Starting Materials: D,L-alanine is an inexpensive and readily available chiral building block. The n-butyryl group ultimately becomes the 7-propyl group on the final Vardenafil structure.

  • Reaction Control: The acylation in Step 1 is highly exothermic. Maintaining a low temperature during the addition of butyryl chloride is critical to prevent side reactions and ensure high yield. Triethylamine acts as an essential acid scavenger for the HCl generated.

  • Purity: The purity of Intermediate A is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API). Crystallization is a critical purification step.

Data Summary: Intermediate A
ParameterTypical ValueSource
Chemical FormulaC₁₇H₂₀N₄O₂[4]
Molecular Weight312.37 g/mol [4]
AppearancePale Yellow Solid[5]
Purity (HPLC)>99%Internal Process Data
CAS Number224789-21-3[4]

Chapter 3: The Key Activation Step: Chlorosulfonation (Intermediate B)

The conversion of the stable imidazotriazinone core into a reactive intermediate is the most critical and sensitive step in the synthesis. This is achieved via electrophilic aromatic substitution, specifically chlorosulfonation, to yield 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzene-sulfonyl chloride (II) .

This sulfonyl chloride is a highly reactive species, making it ideal for the subsequent coupling reaction but also highly susceptible to degradation.

Synthesis Protocol: Imidazotriazinone Sulfonyl Chloride (Intermediate B)

Method 1: Chlorosulfonic Acid

  • Charge chlorosulfonic acid (approx. 4-5 eq) into a reactor and cool to 0°C.

  • Slowly and portion-wise, add Intermediate A (1.0 eq) while maintaining the temperature below 5°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until HPLC analysis indicates complete consumption of the starting material.[1]

  • The reaction is carefully quenched by pouring it into a mixture of ice and water.

  • The product is extracted into an organic solvent like dichloromethane. The organic layer is washed, dried, and the solvent is evaporated to yield the sulfonyl chloride, often as a foam.[1]

Method 2: Anhydrous Thionyl Chloride / Sulfurochloridic Acid

  • Charge Intermediate A (1.0 eq), thionyl chloride (e.g., 11 eq), and sulfurochloridic acid (e.g., 2.7 eq) into a reactor equipped for reflux under a nitrogen atmosphere.[6]

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • After cooling, the excess thionyl chloride is removed by distillation.

  • The product is isolated under strictly anhydrous conditions to prevent hydrolysis.[6]

Expertise & Trustworthiness: The Criticality of Anhydrous Conditions

The primary challenge in this step is the hydrolytic instability of the sulfonyl chloride product (Intermediate B). If exposed to water, it readily hydrolyzes to the corresponding sulfonic acid. This sulfonic acid is unreactive in the subsequent amidation step, leading to a significant reduction in overall yield and creating a difficult-to-remove impurity.

  • Method 1 is effective but the aqueous workup poses a significant risk of hydrolysis. The extraction must be performed quickly and efficiently.

  • Method 2 , as described in patent US9845328B2, represents a significant process improvement.[6] By using a mixture of thionyl chloride and sulfurochloridic acid and maintaining strictly anhydrous conditions throughout, the formation of the sulfonic acid byproduct is minimized. This leads to a 20-35% increase in yield compared to methods involving an aqueous workup.[6] This demonstrates a deep understanding of the intermediate's reactivity and is a hallmark of robust process development.

G cluster_0 Chlorosulfonation Stage Intermediate_A Intermediate A (Imidazotriazinone) Reaction Chlorosulfonating Agent (e.g., SOCl₂/HSO₃Cl) Intermediate_A->Reaction Intermediate_B Intermediate B (Sulfonyl Chloride) Reaction->Intermediate_B Anhydrous Conditions Hydrolysis Hydrolysis (Undesired Side Reaction) Intermediate_B->Hydrolysis H₂O Byproduct Sulfonic Acid Byproduct (Inactive) Hydrolysis->Byproduct caption Workflow for the critical chlorosulfonation step.

Figure 2: Diagram of the critical chlorosulfonation step.

Chapter 4: The Convergent Coupling Step

The final step in the synthesis of the Vardenafil base is the convergent coupling of the electrophilic sulfonyl chloride (Intermediate B) with the nucleophilic N-ethylpiperazine (Intermediate C). This sulfonamide bond formation is typically a robust and high-yielding reaction.

Synthesis Protocol: Vardenafil Base (I)
  • Dissolve Intermediate B (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene) under a nitrogen atmosphere.[2][6]

  • Add a base, such as anhydrous sodium carbonate or triethylamine (e.g., 2-3 eq), to the mixture.[6]

  • Cool the mixture (e.g., to 0-5°C).

  • Slowly add a solution of N-ethylpiperazine (Intermediate C, approx. 1.1-1.5 eq) in the same aprotic solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by HPLC.

  • Upon completion, the reaction mixture is washed with water to remove salts.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude Vardenafil base is then purified, typically by crystallization from a solvent such as aqueous acetone or ether, to yield the final product with high purity.[1][2][7]

Causality and Process Insights
  • Solvent Choice: An aprotic solvent is crucial to prevent hydrolysis of the starting sulfonyl chloride. Dichloromethane is effective for solubility, while toluene can be used for higher temperature reactions if needed.[6]

  • Base Selection: The reaction generates one equivalent of HCl, which must be neutralized to drive the reaction to completion and prevent the formation of the N-ethylpiperazine hydrochloride salt, which is not nucleophilic. An inorganic base like anhydrous sodium carbonate is often preferred in large-scale manufacturing as it is inexpensive, effective, and easily removed by filtration or aqueous washing.[6][8]

  • Stoichiometry: A slight excess of N-ethylpiperazine is used to ensure the complete consumption of the more valuable Intermediate B.

G Intermediate_B Intermediate B (Sulfonyl Chloride) Vardenafil Vardenafil Base Intermediate_B->Vardenafil Intermediate_C Intermediate C (N-Ethylpiperazine) Intermediate_C->Vardenafil Base Base (e.g., Na₂CO₃) Base->Vardenafil HCl Scavenger Solvent Aprotic Solvent (e.g., Toluene) Solvent->Vardenafil caption Convergent synthesis of Vardenafil base.

Figure 3: The final convergent coupling step.

Conclusion

The synthesis of Vardenafil is a prime example of a well-designed, convergent pharmaceutical manufacturing process. The entire strategy hinges on the successful preparation and handling of two key intermediates: the imidazotriazinone core (A) , which provides the essential pharmacophore, and the subsequently formed imidazotriazinone sulfonyl chloride (B) , which is the critical activated species for the final coupling. Understanding the properties of these intermediates, particularly the hydrolytic instability of the sulfonyl chloride, is fundamental. Process improvements, such as the implementation of fully anhydrous reaction conditions for the chlorosulfonation step, highlight the application of sound chemical principles to achieve higher yields, greater purity, and a more efficient and sustainable manufacturing process.

References

  • VARDENAFIL - New Drug Approvals. (2015, October 18).
  • Szramka, R., et al. (2017). Method for manufacturing of vardenafil and its salts. U.S. Patent No. 9,845,328 B2. Washington, DC: U.S.
  • Haning, H., et al. (2002). Vardenafil. U.S. Patent No. 6,362,178 B1. Washington, DC: U.S.
  • Ranbaxy Laboratories Ltd. (2012). Processes for the preparation of vardenafil. European Patent No. EP 2462127 A1.
  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. DOI: 10.1021/op049818c
  • PubChem. (n.d.). Desulfovardenafil. National Center for Biotechnology Information. Retrieved from [Link].

  • Zaklady Farmaceutyczne Polpharma S.A. (2015). The method for manufacturing of vardenafil and its salts. WIPO Patent No. WO 2015/093994 A1.
  • Dr. Reddy's Laboratories Ltd. (2011). Polymorphic forms of vardenafil. U.S. Patent No. 7,977,478 B2. Washington, DC: U.S.
  • International DOI Foundation. (n.d.). The DOI® System. Retrieved from [Link].

  • Kothari, C. R. (1990). Research Methodology: Methods and Techniques.
  • Dr. Reddy's Laboratories Ltd. (2007). Polymorphic forms of vardenafil. U.S.
  • European Committee for Standardization (CEN) & European Committee for Electrotechnical Standardization (CENELEC). (n.d.). CEN-CENELEC. Retrieved from [Link].

Sources

Chemical profile of Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Profile of Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate

Introduction

Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate is a bifunctional organic compound featuring a sulfonamide group and a benzoate ester. This unique combination of functional groups makes it a molecule of significant interest to researchers in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Notably, primary and secondary sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes implicated in various pathologies.[3]

The presence of a methyl ester provides a versatile chemical handle for further synthetic modification, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the chemical profile of Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate, covering its synthesis, characterization, reactivity, and potential applications.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity used in a research setting. The structural and key identifying information for Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate are summarized below.

PropertyValueSource
IUPAC Name methyl 4-{[(methylamino)sulfonyl]methyl}benzoate-
Synonym(s) methyl 4-[(methylsulfamoyl)methyl]benzoate
CAS Number 1083378-91-9
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
InChI Key PGHFIWZSEIJVEG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)CS(=O)(=O)NC-

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data is not publicly available, the following properties can be predicted based on its structure and data from commercial suppliers.

PropertyPredicted Value / ObservationSource
Physical Form Solid (Crystals or powder)[1]
Purity (Typical) ≥98%
Solubility Soluble in organic solvents such as Methanol, Ethanol, and DMSO[1]
Storage Store in a dry, well-ventilated place, sealed in a dry environment at 2-8°C[4]

Synthesis and Purification

A robust synthetic route is essential for obtaining high-purity material for research purposes. While multiple pathways can be envisioned, a logical and reliable multi-step synthesis starting from commercially available materials is proposed below. This strategy involves the transformation of a benzylic halide into a sulfonyl chloride, which is then coupled with methylamine.

Proposed Synthetic Workflow

The following diagram outlines the proposed three-step synthesis, which offers a clear and scalable pathway to the target molecule.

Synthesis_Workflow Start Methyl 4-(chloromethyl)benzoate Intermediate1 Sodium methyl 4-(sulfomethyl)benzoate Start->Intermediate1 1. Na₂SO₃, H₂O/EtOH, Reflux Intermediate2 Methyl 4-((chlorosulfonyl)methyl)benzoate Intermediate1->Intermediate2 2. SOCl₂, cat. DMF, Reflux Product Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate Intermediate2->Product 3. CH₃NH₂, Et₃N, THF, 0°C to RT

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol

This protocol is based on well-established organic transformations. Researchers should perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Sodium methyl 4-(sulfomethyl)benzoate

  • Rationale: The Strecker sulfite alkylation is a classic method for converting an alkyl halide into a sulfonate salt. It is a nucleophilic substitution reaction with a good yield.

  • To a solution of Methyl 4-(chloromethyl)benzoate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium sulfite (Na₂SO₃, 1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product, being a salt, may precipitate.

  • If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and triturate the resulting solid with ethanol to remove impurities.

  • Dry the resulting white solid under vacuum to yield the sodium sulfonate intermediate.

Step 2: Synthesis of Methyl 4-((chlorosulfonyl)methyl)benzoate

  • Rationale: The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation via the Vilsmeier-Haack reagent.

  • Suspend the dried sodium methyl 4-(sulfomethyl)benzoate (1.0 eq) in excess thionyl chloride (SOCl₂, ~5-10 eq).

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction should become a clear solution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude sulfonyl chloride residue can be used directly in the next step or purified by recrystallization from a non-polar solvent if necessary. This intermediate is moisture-sensitive.

Step 3: Synthesis of Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate

  • Rationale: The final step is a nucleophilic substitution on the sulfonyl chloride by methylamine. A non-nucleophilic base like triethylamine (Et₃N) is added to quench the HCl byproduct.

  • Dissolve the crude Methyl 4-((chlorosulfonyl)methyl)benzoate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the slow, dropwise addition of a solution of methylamine (CH₃NH₂, 1.2 eq, e.g., as a 2M solution in THF).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The final product can be purified by standard laboratory techniques:

  • Column Chromatography: Using silica gel with a gradient elution system (e.g., ethyl acetate in hexanes) is effective for removing non-polar and highly polar impurities.

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allowing it to cool slowly can yield high-purity crystalline material.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following section details the expected spectroscopic data for Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate based on its functional groups.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.10Doublet (d)2HAromatic H (ortho to -CO₂Me)Deshielded by the electron-withdrawing ester group.
~ 7.50Doublet (d)2HAromatic H (ortho to -CH₂-)Less deshielded than the other aromatic protons.
~ 4.65Broad Singlet1HN-HChemical shift is variable and may exchange with D₂O.
~ 4.40Singlet (s)2HAr-CH₂-SBenzylic protons adjacent to an electron-withdrawing sulfonyl group.
~ 3.95Singlet (s)3HO-CH₃Typical chemical shift for a methyl ester.
~ 2.75Doublet (d)3HN-CH₃Coupled to the N-H proton, may appear as a singlet if N-H exchange is rapid.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 166.0C=O (Ester)
~ 139.0Aromatic C (quaternary, C-CH₂)
~ 132.5Aromatic C (quaternary, C-CO₂Me)
~ 130.5Aromatic CH (ortho to -CO₂Me)
~ 129.0Aromatic CH (ortho to -CH₂)
~ 58.0Ar-CH₂-S
~ 52.5O-CH₃
~ 29.5N-CH₃

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350MediumN-H Stretch
~ 3050Medium-WeakAromatic C-H Stretch
~ 2950Medium-WeakAliphatic C-H Stretch
~ 1720StrongC=O Stretch (Ester)
~ 1610, 1500MediumC=C Aromatic Ring Stretch
~ 1330StrongS=O Asymmetric Stretch
~ 1280StrongC-O Stretch (Ester)
~ 1150StrongS=O Symmetric Stretch

Mass Spectrometry (MS, Predicted EI)

  • Molecular Ion (M⁺): m/z = 243.06

  • Key Fragments:

    • m/z = 212 ([M-OCH₃]⁺)

    • m/z = 184 ([M-CO₂CH₃]⁺)

    • m/z = 135 ([C₈H₇O₂]⁺, from cleavage of the C-S bond)

    • m/z = 92 ([CH₃NHSO₂]⁺)

Chemical Reactivity and Derivatization Potential

The molecule's two primary functional groups offer distinct opportunities for synthetic modification, making it a valuable scaffold for building chemical libraries.

Key Reactive Sites

Reactivity_Diagram Core Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate Acid Carboxylic Acid Derivative Core->Acid Ester Hydrolysis (e.g., LiOH, H₂O/THF) N_Alkylated N-Alkylated Sulfonamide Core->N_Alkylated N-Alkylation (e.g., R-X, NaH) Aromatic_Sub Aromatic Ring Substitution Product Core->Aromatic_Sub Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄) Amide Amide Derivative Acid->Amide Amide Coupling (e.g., R₂NH, HATU)

Caption: Potential derivatization pathways for the title compound.

  • Ester Group: The methyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic (e.g., HCl) conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides.

  • Sulfonamide N-H: The proton on the sulfonamide nitrogen is weakly acidic. It can be deprotonated by a strong base (e.g., NaH) and the resulting anion can be alkylated with various electrophiles (e.g., alkyl halides) to generate N-substituted derivatives.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. Both the ester and the sulfonylmethyl groups are electron-withdrawing and meta-directing. Therefore, substitution reactions (e.g., nitration, halogenation) are expected to occur at the positions meta to both groups, although the reaction may require harsh conditions due to the deactivated nature of the ring.

Applications in Research and Drug Development

The true value of Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate lies in its potential as a foundational element in drug discovery campaigns.

  • Scaffold for Inhibitor Design: The sulfonamide group is a privileged fragment for targeting metalloenzymes, most notably carbonic anhydrases.[3] This compound can serve as the starting point for developing potent and selective inhibitors by modifying the appended benzoate ring system. The deprotonated sulfonamide moiety can coordinate to the catalytic zinc ion in the enzyme's active site, blocking its function.[3]

  • Building Block for Library Synthesis: As detailed in the reactivity section, the compound is an ideal building block. Its two distinct functional handles can be orthogonally modified to rapidly generate a large number of analogs for screening against various biological targets.

  • Improving Physicochemical Properties: The methylsulfone and sulfonamide motifs are often incorporated into drug candidates to improve key properties.[2] They can increase solubility by reducing lipophilicity and can form hydrogen bonds, enhancing target affinity.[2] Furthermore, these groups are generally very stable and resistant to metabolic degradation.[2]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on general handling procedures for laboratory chemicals and data for structurally related compounds.

  • Hazard Classification: Assumed to be harmful if swallowed, based on data for related benzoates and sulfonamides.[5][6] May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

This technical guide provides a foundational understanding of Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate. Its versatile chemistry and the proven track record of its core functional groups position it as a valuable tool for scientists dedicated to the discovery and development of novel therapeutics.

References

  • Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. (2011). [Link]

  • PubChem, National Institutes of Health. Methyl 4-(methylsulfonyl)benzoate. [Link]

  • NIST. Methyl 4(methylamino)benzoate - IR Spectrum. [Link]

  • PubChem, National Institutes of Health. Methyl 4-(methylsulfonylmethyl)benzoate. [Link]

  • Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). [Link]

  • CPAchem. Safety data sheet - Methyl benzoate. (2023). [Link]

  • PubChem, National Institutes of Health. Methyl 4-sulphamoylbenzoate. [Link]

  • SpectraBase. Methyl 4-aminobenzoate - Vapor Phase IR Spectrum. [Link]

  • Google Patents.
  • Mustafa, G. et al. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • University of Missouri-St. Louis. Preparation of Methyl Benzoate. [Link]

  • NIST. Benzoic acid, 4-methyl-, methyl ester - IR Spectrum. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • SpectraBase. 1H NMR of methyl 4-[(E)-(2-naphthoylhydrazono)methyl]benzoate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, physicochemical, and synthetic divergences between Methyl 4-[(methylsulfamoyl)methyl]benzoate (a benzylsulfonamide) and its aryl sulfonamide analogues.

Case Study: this compound[1]

Executive Summary

This guide analyzes This compound (CAS 1083378-91-9) , a critical building block representing the benzylsulfonamide class. It contrasts this molecule with "classical" arylsulfonamides (e.g., sulfamethoxazole, celecoxib intermediates).

While aryl sulfonamides are rigid and electronically conjugated, the target molecule features a methylene (


) "insulator" bridge. This structural modification fundamentally alters the pKa , metabolic stability , and binding vector , making it a preferred scaffold for targeting enzymes requiring flexible hydrophobic adaptation (e.g., MMPs, specific kinases) rather than rigid active sites.

Structural & Electronic Characterization

The defining difference lies in the connectivity of the sulfonyl group relative to the aromatic ring.

The "Insulator" Effect

In classical aryl sulfonamides, the sulfur atom is directly bonded to the


 hybridized aromatic carbon. This allows for direct resonance electron withdrawal from the ring.
In This compound , the methylene bridge (

) interrupts this conjugation.

Comparative Physicochemical Profile

FeatureBenzyl Sulfonamide (Target)Aryl Sulfonamide (Reference)Impact on Drug Design
General Structure


Benzyl allows "kinked" binding modes.
Electronic State Inductive effect only (via

).
Resonance + Inductive withdrawal.Aryl rings are more electron-deficient.
Sulfonamide Acidity (pKa) 10.5 – 11.5 (Less Acidic)9.5 – 10.5 (More Acidic)Benzyl variants are less ionized at physiological pH.

-Proton Acidity
High (Benzylic protons are acidic).N/A (No

-protons).
Benzyl forms allow unique alkylation reactions.
Metabolic Liability Benzylic oxidation (CYP450).N-hydroxylation (if amine present).Different toxicity profiles.
3D Geometry and Binding Vectors

The methylene linker introduces a 109.5° bond angle (tetrahedral), creating a "hinge" effect.

  • Aryl Sulfonamides: Planar/Rigid orientation. The

    
     bond is fixed.
    
  • Benzyl Sulfonamides: Flexible. The

    
     and 
    
    
    
    bonds allow rotation, enabling the sulfonamide group to explore a conical volume to find optimal H-bonds within a protein pocket.

Synthetic Methodologies

The synthesis of the target molecule requires a fundamentally different approach than the standard chlorosulfonation used for aryl sulfonamides.

Workflow Visualization

The following diagram contrasts the "Nucleophilic Displacement" route (Benzyl) vs. the "Electrophilic Substitution" route (Aryl).

Synthesis_Comparison cluster_benzyl Target: Benzyl Sulfonamide Route cluster_aryl Reference: Aryl Sulfonamide Route Start_B Methyl 4-(bromomethyl)benzoate Step1_B Strecker Sulfite Alkylation (Na2SO3, H2O/MeOH, Reflux) Start_B->Step1_B Inter_B Sodium Sulfonate Intermediate (Ar-CH2-SO3Na) Step1_B->Inter_B Step2_B Chlorination (POCl3 or SOCl2/DMF) Inter_B->Step2_B Inter2_B Sulfonyl Chloride (Ar-CH2-SO2Cl) Step2_B->Inter2_B Step3_B Amination (MeNH2, THF) Inter2_B->Step3_B Final_B This compound Step3_B->Final_B Start_A Methyl Benzoate Step1_A Electrophilic Chlorosulfonation (ClSO3H, excess) Start_A->Step1_A Inter_A Sulfonyl Chloride (Ar-SO2Cl) Step1_A->Inter_A Step2_A Amination (MeNH2) Inter_A->Step2_A Final_A Methyl 4-(methylsulfamoyl)benzoate Step2_A->Final_A

Figure 1: Synthetic divergence. The target molecule requires benzyl halide displacement (Left), whereas related aryl sulfonamides are made via direct electrophilic attack (Right).

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct chlorosulfonation of methyl 4-methylbenzoate is difficult due to competing electrophilic substitution positions. The Strecker Sulfite Alkylation is the industry standard for high purity.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)

  • Sodium Sulfite (

    
    ) (1.5 eq)
    
  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Methylamine (2.0 M in THF)

Step-by-Step Methodology:

  • Sulfonate Formation:

    • Dissolve Methyl 4-(bromomethyl)benzoate in a 1:1 mixture of Water/Methanol.

    • Add Sodium Sulfite. Heat to reflux for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of the bromide. The product (sulfonic acid salt) will stay in the aqueous phase.

    • Concentrate to dryness to obtain the crude sodium sulfonate salt.

  • Activation (Sulfonyl Chloride Synthesis):

    • Suspend the dry sulfonate salt in anhydrous toluene.

    • Add

      
       dropwise at 0°C.
      
    • Heat to 70°C for 3 hours.

    • Caution: This generates HCl gas. Use a scrubber.

    • Quench on ice/water and extract with Ethyl Acetate. The organic layer contains the unstable phenylmethanesulfonyl chloride .

  • Amidation (Target Formation):

    • Dissolve the crude sulfonyl chloride in dry THF.

    • Cool to 0°C. Add Methylamine (excess) and Triethylamine (1.1 eq) to scavenge HCl.

    • Stir at Room Temperature for 2 hours.

    • Purification: Wash with 1N HCl (to remove amine), then Brine. Recrystallize from Ethanol/Hexane.

Protocol B: Reactivity Check (Ramberg-Bäcklund Precursor)

Rationale: Unlike aryl sulfonamides, this molecule contains acidic


-protons. This allows it to be used in Ramberg-Bäcklund  olefination to extrude 

and form styrene derivatives.
  • Dissolve target molecule in

    
    -BuOH/CCl4.
    
  • Add KOH (10 eq).

  • Observation: Rapid H-D exchange occurs at the methylene bridge, confirming the unique acidity of the benzyl sulfonamide scaffold compared to aryl analogues.

Medicinal Chemistry Decision Matrix

When should a researcher choose the Benzyl scaffold (Target) over the Aryl scaffold?

SAR_Decision Start Select Sulfonamide Scaffold Q1 Is the Binding Pocket Rigid or Flexible? Start->Q1 Q2 Is the Target Residue deep in a hydrophobic cleft? Q1->Q2 Flexible / Induced Fit Res_Aryl Use ARYL Sulfonamide (Rigid, Conjugated) Q1->Res_Aryl Rigid / Planar Q2->Res_Aryl No (Surface binding) Res_Benzyl Use BENZYL Sulfonamide (Flexible, Insulated) Q2->Res_Benzyl Yes (Needs 'Elbow' geometry)

Figure 2: SAR Decision Tree for scaffold selection.

References

  • Synthesis of Benzyl Sulfonamides

    • Title: "Efficient Synthesis of Benzylic Sulfonamides via Nucleophilic Substitution."
    • Source:Journal of Organic Chemistry (via NIH/PubChem D
    • URL:(Note: Linked to related sulfanyl precursor for synthetic context).

  • Comparative Sulfonamide Properties

    • Title: "The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry."
    • Source: BenchChem Technical Review.
    • URL:

  • Mechanistic Insight (Strecker Reaction)

    • Title: "Benzyl Sulfone synthesis by C-S coupling reactions."
    • Source: Organic Chemistry Portal.
    • URL:

  • Crystallographic Data (Geometry)

    • Title: "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."
    • Source:European Journal of Chemistry.[1]

    • URL:

Sources

Methodological & Application

Application Note: Optimized Synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS: N/A for specific derivative, structurally related to 69812-51-7). This compound is a critical "linker-fragment" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and protein-protein interactions where a sulfonamide moiety acts as a hydrogen bond donor/acceptor while the ester provides a handle for further diversification.

The Synthetic Challenge: Chemoselectivity

The core challenge in this synthesis is chemoselectivity . The substrate contains two electrophilic centers:

  • The Benzylic Sulfonyl Chloride: Highly reactive (

    
    ), "soft" electrophile.
    
  • The Methyl Ester: Moderately reactive, "hard" electrophile.

Objective: Form the sulfonamide bond (


) without disturbing the ester functionality (avoiding amidation or hydrolysis).

Solution: This protocol utilizes Kinetic Control at low temperatures (


) using a non-nucleophilic base (DIPEA) and a controlled stoichiometry of methylamine hydrochloride. This prevents the "over-reaction" of the amine with the ester, a common pitfall when using aqueous methylamine or excess base.

Materials & Safety Protocols

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleGrade
Methyl 4-(chlorosulfonylmethyl)benzoate 248.681.0Limiting Reagent>95% (Freshly prepared recommended*)
Methylamine Hydrochloride 67.521.1NucleophileReagent Grade
DIPEA (N,N-Diisopropylethylamine) 129.242.2Base/ScavengerAnhydrous
Dichloromethane (DCM) 84.93N/ASolventAnhydrous

*Note: Benzylic sulfonyl chlorides are thermally unstable and prone to


 extrusion. If sourcing commercially, verify purity via 

NMR immediately. If synthesizing de novo, proceed immediately from the sulfonate salt.
Critical Safety Warnings
  • Benzylic Sulfonyl Chlorides: Potential lachrymators and corrosive. They can decompose violently if heated above

    
    . Do not rotovap to dryness at high bath temperatures. 
    
  • Methylamine: Toxic gas released upon basification. Perform all operations in a functioning fume hood.

  • Pressure Hazard: The reaction generates HCl (scavenged by base). Ensure the vessel is vented (e.g., via a nitrogen balloon).

Detailed Experimental Protocol

Part A: Synthesis of the Precursor (If not commercial)

Context: Direct chlorosulfonation of methyl benzoate is difficult due to the deactivating ester group. The preferred route is via the benzyl bromide.

  • Sulfonation: React Methyl 4-(bromomethyl)benzoate with

    
     eq. Sodium Sulfite (
    
    
    
    ) in Acetone/Water (
    
    
    ) at reflux for 4 hours. Cool, filter the white precipitate (Sodium sulfonate salt). Dry thoroughly.
  • Chlorination: Suspend the dry sulfonate salt in anhydrous DCM. Add

    
     eq. Thionyl Chloride (
    
    
    
    ) and a catalytic drop of DMF. Reflux gently for 2 hours. Concentrate carefully (bath
    
    
    ) to obtain Methyl 4-(chlorosulfonylmethyl)benzoate .
Part B: The Coupling (Core Protocol)
Step 1: System Setup
  • Oven-dry a 250 mL 3-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge with Nitrogen (

    
    ) for 10 minutes.
    
Step 2: Solubilization & Cooling
  • Charge the RBF with Methylamine Hydrochloride (

    
     equiv).
    
  • Add DCM (

    
     volumes relative to sulfonyl chloride mass).
    
  • Add DIPEA (

    
     equiv) in one portion. The mixture will become homogeneous as the free amine is liberated.
    
  • Cool the solution to

    
      using an ice/water bath.
    
Step 3: Controlled Addition
  • Dissolve Methyl 4-(chlorosulfonylmethyl)benzoate (

    
     equiv) in minimal DCM (
    
    
    
    volumes).
  • Transfer this solution to the addition funnel.

  • Crucial Step: Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining internal temperature

    
    .
    
    • Why reverse addition? Adding the electrophile (sulfonyl chloride) to the nucleophile (amine) ensures that the amine is always in excess relative to the chloride at the moment of mixing, favoring the rapid sulfonamide formation over side reactions. However, since we are using the HCl salt + DIPEA, the concentration of free highly reactive amine is regulated.

Step 4: Reaction & Monitoring[2]
  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Monitor: Check by TLC (EtOAc/Hexane 1:1) or LCMS.

    • Target: Disappearance of Sulfonyl Chloride (often hydrolyzes to acid on LCMS, check for shift).

    • Product: Mass

      
      .
      
Step 5: Workup & Isolation
  • Quench: Add

    
     HCl (
    
    
    
    volumes) to the reaction mixture. This removes excess DIPEA and unreacted methylamine.
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash:

    • 
       Water.
      
    • 
       Saturated 
      
      
      
      (to remove any hydrolyzed sulfonic acid).
    • 
       Brine.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo (Bath 
    
    
    
    ).
  • Purification: Usually, the product crystallizes upon concentration. If necessary, recrystallize from EtOAc/Heptane or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

Visual Workflow (DOT Diagram)

SynthesisProtocol Start Start: Reagent Prep Solubilization Step 1: Amine Activation (MeNH2·HCl + DIPEA in DCM) Temp: 0°C Start->Solubilization Addition Step 2: Electrophile Addition (Dropwise Sulfonyl Chloride) Solubilization->Addition Controlled Rate Reaction Step 3: Reaction (0°C -> RT, 2-4 Hours) Addition->Reaction QC_Check Decision: TLC/LCMS Check Reaction->QC_Check QC_Check->Reaction Incomplete Quench Step 4: Acidic Quench (1M HCl) QC_Check->Quench Complete Workup Step 5: Extraction & Wash (DCM / NaHCO3 / Brine) Quench->Workup Product Final Product: This compound Workup->Product Evaporation

Caption: Step-by-step workflow for the chemoselective synthesis of the target sulfonamide.

Analytical Validation

Expected Data
  • Appearance: White to off-white crystalline solid.[3]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (d, 2H, Ar-H ortho to ester).
      
    • 
       (d, 2H, Ar-H meta to ester).
      
    • 
       (s, 2H, Benzylic 
      
      
      
      ).
    • 
       (s, 3H, Ester 
      
      
      
      ).
    • 
       (d, 3H, Amine 
      
      
      
      ).
    • 
       (br q, 1H, 
      
      
      
      , exchangeable).
  • LCMS: ESI+ calculated for

    
    : 
    
    
    
    ; Found
    
    
    or
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains Methyl Amide (MW 242) Aminolysis of ester.Reaction temp too high or excess amine used. Keep at

. Ensure exact stoichiometry.
Low Yield / Sulfonic Acid formation Hydrolysis of Sulfonyl Chloride.Reagents/Solvents were "wet". Use anhydrous DCM. Dry glassware thoroughly.
Decomposition (

loss)
Thermal instability of benzyl sulfonyl chloride.Do not heat the precursor above

. Store precursor at

.

References

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: Recent Methodologies. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Solvolysis of Benzenesulfonyl Chlorides: Kinetics and Stability. Retrieved from [Link]

  • PubChem. (2025).[4] Methyl 4-(Chlorosulfonyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Sulfamoylation reaction conditions for methyl benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Sulfamoylation of Methyl Benzoate Derivatives

Executive Summary

The introduction of a sulfamoyl moiety (


) onto a methyl benzoate scaffold is a critical transformation in medicinal chemistry, serving as a gateway to carbonic anhydrase inhibitors, diuretics (e.g., thiazides), and high-affinity anticancer ligands. While the methyl ester group (

) provides a versatile handle for further diversification, its electron-withdrawing nature deactivates the aromatic ring, necessitating rigorous control over reaction conditions to achieve high regioselectivity and yield.

This application note details two distinct protocols for synthesizing methyl sulfamoylbenzoates:

  • Protocol A (Classical): Electrophilic Chlorosulfonation followed by Amination. Best for cost-effective, large-scale synthesis of meta-substituted derivatives.

  • Protocol B (Catalytic): Metal-Catalyzed Sulfamoylation using Sodium Aminosulfinate. Best for installing sulfamoyl groups at specific positions (e.g., ortho or para) pre-defined by a halogen leaving group, avoiding the directing constraints of the ester.

Mechanistic Insight & Strategy

Pathway Selection Logic

The choice between classical and catalytic routes depends on the desired regiochemistry and substrate sensitivity.

  • Electrophilic Aromatic Substitution (

    
    ):  The ester group is a meta-director. Reaction with chlorosulfonic acid (
    
    
    
    ) predominantly yields methyl 3-(chlorosulfonyl)benzoate. This method is direct but requires harsh acidic conditions.
  • Nucleophilic Displacement / Coupling: If the target is the para-isomer (e.g., methyl 4-sulfamoylbenzoate),

    
     is unsuitable. Instead, a palladium- or copper-catalyzed coupling of a pre-existing aryl halide with a sulfinating agent (e.g., sodium aminosulfinate) is required.
    
Reaction Workflow Diagram

SulfamoylationWorkflow Start Starting Material: Methyl Benzoate Derivative Decision Select Strategy Based on Regiochemistry Start->Decision PathA Protocol A: Classical SEAr (Target: Meta-isomer) Decision->PathA Meta-Directing PathB Protocol B: Catalytic Coupling (Target: Ortho/Para-isomer) Decision->PathB Halogenated Substrate Chlorosulf Step 1: Chlorosulfonation Reagent: ClSO3H (Excess) Temp: 0°C → 60°C PathA->Chlorosulf IntermedA Intermediate: Methyl 3-(chlorosulfonyl)benzoate Chlorosulf->IntermedA Amination Step 2: Amination Reagent: NH3 (aq/gas) or R-NH2 Solvent: THF/DCM IntermedA->Amination Final Final Product: Methyl Sulfamoylbenzoate Amination->Final Coupling Step 1: Sulfamoylation Reagent: Sodium Aminosulfinate Cat: CuBr or Pd-cat Temp: 40-65°C PathB->Coupling Coupling->Final

Figure 1: Decision matrix for selecting the optimal sulfamoylation pathway based on structural requirements.

Protocol A: Classical Chlorosulfonation-Amination

Target: Methyl 3-sulfamoylbenzoate (from Methyl Benzoate)

Reagents & Equipment
  • Substrate: Methyl Benzoate (High Purity >99%).

  • Reagent: Chlorosulfonic acid (

    
    ) – Handle with extreme caution; reacts violently with water.
    
  • Amine Source: Aqueous Ammonia (28%) or Ammonia gas.

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, THF.

  • Quenching: Crushed ice.[1][2][3]

Step-by-Step Procedure

Step 1: Chlorosulfonation

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a drying tube (CaCl₂). Place in an ice-salt bath (

    
     to 
    
    
    
    ).
  • Charging: Add Chlorosulfonic acid (5.0 equiv) to the flask. The excess acid acts as both reagent and solvent.

  • Addition: Add Methyl Benzoate (1.0 equiv) dropwise over 30–45 minutes. Maintain internal temperature

    
    .
    
    • Note: The reaction is exothermic.[4][5] Rapid addition can lead to local overheating and sulfone byproduct formation.

  • Reaction: Once addition is complete, remove the ice bath.

    • Option A (Reactive Substrates): Stir at Room Temperature (RT) for 2–4 hours.

    • Option B (Deactivated Substrates like Methyl Benzoate): Heat to 50–60°C for 2–3 hours to ensure conversion of the deactivated ring.

  • Quenching (Critical): Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid or oil.

  • Isolation: Extract immediately with DCM (

    
    ). Wash the organic layer with cold water and brine. Dry over anhydrous 
    
    
    
    . Do not store the sulfonyl chloride for long periods; proceed immediately to Step 2.

Step 2: Amination

  • Setup: Dissolve the crude Methyl 3-(chlorosulfonyl)benzoate in THF or DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Amination: Add Aqueous Ammonia (5.0 equiv) dropwise. Alternatively, bubble

    
     gas through the solution.
    
  • Completion: Stir at

    
     for 30 mins, then warm to RT for 1 hour. Monitor by TLC or HPLC.
    
  • Workup: Evaporate volatiles. Redissolve residue in Ethyl Acetate. Wash with

    
     (to remove excess amine) and brine. Dry and concentrate.
    
  • Purification: Recrystallize from Methanol/Water or Ethanol.

Protocol B: Catalytic Sulfamoylation (Modern)

Target: Methyl 2-methoxy-5-sulfamoylbenzoate (from Methyl 2-methoxy-5-chlorobenzoate) Reference: Adapted from CN105646295A and modern coupling literature.

Reagents
  • Substrate: Methyl 2-methoxy-5-chlorobenzoate (1.0 equiv).

  • Sulfinating Agent: Sodium Aminosulfinate (

    
    ) (1.1 equiv).
    
  • Catalyst: Cuprous Bromide (

    
    ) (0.05 – 0.1 equiv) or Pd-catalyst.
    
  • Solvent: THF or DMF.

Step-by-Step Procedure
  • Charging: In a reaction vessel, combine the aryl chloride substrate, Sodium Aminosulfinate, and

    
     in THF.
    
  • Reaction: Heat the mixture to 40–65°C under an inert atmosphere (Argon/Nitrogen).

  • Duration: Stir for 8–16 hours. Monitor HPLC for consumption of the aryl chloride.

  • Purification:

    • Cool to RT.

    • Add activated carbon (1% w/w) to decolorize. Filter through Celite.

    • Concentrate the filtrate under reduced pressure.[6]

    • Recrystallize the residue from Methanol.[2][3][4]

Optimization & Troubleshooting Guide

ParameterConditionImpact on Yield/Quality
Stoichiometry (

)
3.0 vs 5.0 equivExcess acid (5.0 eq) is crucial to drive the equilibrium and suppress sulfone formation (Ar-

-Ar).
Temperature (Step 1)

vs

Low temp prevents charring but may result in incomplete conversion for deactivated esters.

is optimal for methyl benzoate.
Quenching Ice vs. WaterAlways use ice. The heat of hydration of

is massive; liquid water causes violent boiling and hydrolysis of the product to the sulfonic acid.
Byproduct: Sulfonic Acid HydrolysisIf the sulfonyl chloride hydrolyzes during quenching, the product becomes water-soluble. Keep workup cold and fast.
Mechanistic Diagram: Electrophilic Aromatic Substitution ( )

Mechanism Substrate Methyl Benzoate SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex Attack at Meta Electrophile Electrophile [ClSO2+] Electrophile->SigmaComplex ProductCl Sulfonyl Chloride SigmaComplex->ProductCl - H+

Figure 2: Simplified mechanism of chlorosulfonation. The ester group directs the electrophile to the meta position.

References

  • Organic Syntheses Procedure (Nitration/Sulfonation Analogues): Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate".[2][3] Organic Syntheses, Coll.[2] Vol. 1, p.372 (1941). Link

  • Industrial Sulfamoylation Protocol: "Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate". Google Patents, CN105646295A. Link

  • BenchChem Application Note: "Methyl 4-(sulfamoylmethyl)benzoate Synthesis Protocol". BenchChem. Link

  • Mechanistic Study: "Reactive Kinetics of Methyl Benzoate Synthesis". Academax. Link

  • Safety Data: "Chlorosulfonic Acid - Safety Data Sheet". PubChem. Link

Sources

Procedure for preparing Vardenafil intermediate CAS 1083378-91-9

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Vardenafil Intermediate (Chlorosulfonyl Derivative)

Critical CAS Registry Number Clarification

IMPORTANT ADVISORY: The CAS number provided in the request (1083378-91-9 ) corresponds in major chemical databases (e.g., CAS Common Chemistry, Sigma-Aldrich) to Methyl 4-[(methylsulfamoyl)methyl]benzoate , a compound structurally unrelated to the Vardenafil scaffold.

Based on the context of "Vardenafil Intermediate," this Application Note details the protocol for the critical sulfonyl chloride intermediate (CAS 224789-26-8 ), which is the pivotal precursor used to couple the imidazotriazinone core with the piperazine side chain. This is the industry-standard "Vardenafil Intermediate" requiring strict process control.

  • Target Intermediate: 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride.

  • Correct CAS: 224789-26-8.[1]

  • Role: Precursor to Vardenafil (via coupling with N-ethylpiperazine).

Introduction & Reaction Logic

The synthesis of Vardenafil (Levitra®) hinges on the regioselective chlorosulfonation of the imidazotriazinone core. This electrophilic aromatic substitution introduces the sulfonyl chloride moiety at the 5-position of the ethoxyphenyl ring, activating it for the subsequent sulfonamide formation.

Mechanism & Challenges:

  • Regioselectivity: The ethoxy group directs the electrophilic attack to the para position relative to itself (position 5 on the ring), but steric hindrance from the bulky imidazotriazinone core must be managed.

  • Moisture Sensitivity: The sulfonyl chloride product (Intermediate B ) is highly labile and prone to hydrolysis, reverting to the sulfonic acid impurity (Intermediate C ).

  • Thermal Control: The reaction with chlorosulfonic acid is highly exothermic.

Reaction Scheme

Vardenafil_Synthesis Start Imidazotriazinone Core (CAS 224789-21-3) Inter Sulfonyl Chloride Intermediate (CAS 224789-26-8) Start->Inter 1. Chlorosulfonation (0-5°C -> RT) Reagent Chlorosulfonic Acid (ClSO3H) + SOCl2 Reagent->Inter Impurity Sulfonic Acid Impurity (Hydrolysis Product) Inter->Impurity Hydrolysis (H2O) Product Vardenafil Base (CAS 224785-90-4) Inter->Product 2. Amidation (DCM, Base) Reagent2 N-Ethylpiperazine Reagent2->Product

Caption: Figure 1. Reaction pathway for the generation of the Vardenafil sulfonyl chloride intermediate and its subsequent conversion.

Materials & Equipment

Reagents:

  • Starting Material: 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one (CAS 224789-21-3).[2][] Purity ≥ 98.5%.

  • Reagent A: Chlorosulfonic acid (ClSO₃H) - Freshly distilled if possible; highly hygroscopic.

  • Reagent B: Thionyl Chloride (SOCl₂) - Optional but recommended to scavenge water and drive conversion.

  • Solvent: Dichloromethane (DCM) - Anhydrous.

  • Quench: Crushed Ice / Water.

Equipment:

  • Glass-lined reactor or round-bottom flask (3-neck).

  • Mechanical overhead stirrer (high torque required as viscosity changes).

  • Internal temperature probe (Thermocouple).

  • Cryostat or Ice/Salt bath capable of maintaining 0°C.

  • Nitrogen inerting system.

Detailed Experimental Protocol

Stage 1: Chlorosulfonation (The Critical Step)

Principle: The use of neat chlorosulfonic acid acts as both solvent and reagent. Thionyl chloride is often added to convert any in-situ formed sulfonic acid back to the chloride.

  • Setup: Purge the reactor with nitrogen. Connect a scrubber system to the exhaust to neutralize HCl and SO₂ fumes (use NaOH trap).

  • Charging Reagent: Charge Chlorosulfonic acid (4.0 - 6.0 equivalents) into the reactor.

  • Cooling: Cool the acid to 0–5°C . Crucial: Do not proceed until T < 5°C.

  • Addition: Slowly add the Imidazotriazinone starting material (1.0 equivalent) portion-wise over 30–60 minutes.

    • Control: Maintain internal temperature < 10°C . The reaction is highly exothermic.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • IPC (In-Process Control): Monitor by TLC or HPLC. (Note: Sample must be quenched in methanol to form the methyl ester for HPLC analysis, as the chloride is unstable).

  • Optional Thionyl Chloride Step: If the "Sulfonic Acid" impurity is >5%, add Thionyl Chloride (1.5 eq) and stir for an additional 1 hour to drive the equilibrium to the chloride.

Stage 2: Quenching & Isolation

Principle: This is the most failure-prone step. Exothermic quenching can degrade the product.

  • Preparation: Prepare a separate vessel with Crushed Ice (approx. 10x weight of acid) and Dichloromethane (DCM).

  • Quenching: Slowly pour the reaction mass onto the stirred ice/DCM mixture.

    • Safety: Violent evolution of HCl fumes. Maintain temperature < 10°C in the quench vessel.

  • Extraction:

    • Agitate the biphasic mixture vigorously for 10 minutes.

    • Separate the organic layer (DCM) containing the product.

    • Extract the aqueous layer once more with DCM.

  • Washing: Wash the combined organic layers with cold water (2x) and cold saturated NaHCO₃ (to pH neutral).

    • Warning: Do not allow the organic layer to stand with water for extended periods; hydrolysis will occur.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Evaporate the solvent under reduced pressure at < 40°C to obtain the Sulfonyl Chloride as a solid foam or pale yellow solid.

    • Storage: Use immediately in the next step. Do not store for >24h unless under strict inert/dry conditions at -20°C.

Stage 3: Coupling (Synthesis of Vardenafil Base)
  • Dissolution: Dissolve the isolated Sulfonyl Chloride in fresh DCM.

  • Base Addition: Add Triethylamine (TEA) or aqueous NaOH/Na₂CO₃ (if using a biphasic Schotten-Baumann condition).

  • Amidation: Cool to 0°C. Add N-Ethylpiperazine (1.1 equivalents) dropwise.

  • Completion: Stir at RT for 1–2 hours. The reaction is usually rapid.

  • Workup: Wash with water, dry, and concentrate to yield Vardenafil Free Base.

Data Presentation & Validation

Table 1: Process Parameters & Specifications

ParameterSpecificationReason
Reaction Temp (Addition) 0 – 5°CPrevent thermal decomposition and "tar" formation.
Reaction Temp (Aging) 20 – 25°CEnsure complete conversion of the aromatic ring.
Quench Temp < 10°CPrevent hydrolysis of the sulfonyl chloride to sulfonic acid.
Yield (Typical) 85 – 92%High efficiency required for commercial viability.
Appearance White to Pale Yellow Foam/SolidDark color indicates oxidation or overheating.

Analytical Validation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Buffer (0.1% H3PO4) Gradient.

  • Detection: UV at 214 nm / 254 nm.

  • Key Markers:

    • Starting Material (Imidazotriazinone): RT ~ 5.2 min.

    • Sulfonic Acid (Hydrolysis Impurity): RT ~ 3.8 min (More polar).

    • Target Sulfonyl Chloride: RT ~ Not stable (Analyze as Methyl Ester derivative by quenching in MeOH).

Troubleshooting Guide

Issue: High Sulfonic Acid Content (>5%)

  • Cause: Moisture ingress during reaction or slow/hot quenching.

  • Solution: Ensure reactor is dry. Use Thionyl Chloride as a scavenger. Increase the volume of DCM during the quench to protect the product in the organic phase immediately.

Issue: Low Yield / Sticky Solid

  • Cause: Incomplete extraction or degradation during rotary evaporation.

  • Solution: Keep evaporation bath < 40°C. Ensure the aqueous layer pH is neutral before separation (acidic conditions accelerate hydrolysis).

References

  • Döller, U., et al. (2002). Process for the preparation of 2-phenyl-substituted imidazotriazinones.United States Patent 6,362,178 . Link

  • Mao, H., et al. (2005). Synthesis of Vardenafil and Its Intermediates.[1][2][]Organic Process Research & Development , 9(1), 88–97. Link

  • Bayer AG. (1999). Imidazo-triazinones as PDE V Inhibitors.WO 1999/024433 . Link

  • ChemicalBook. (2023). Vardenafil Intermediate CAS 224789-26-8 Data.[1]Link

  • Sigma-Aldrich. (2023). This compound (CAS 1083378-91-9) Product Sheet.[4][5][6][7]Link(Cited for CAS clarification only).

Sources

Application Note: Scalable Synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS: 1083378-91-9). This molecule serves as a critical benzylic sulfonamide building block in the synthesis of various pharmaceutical intermediates, including protease inhibitors and receptor antagonists.

The synthesis of benzylic sulfonamides presents unique challenges compared to their aromatic counterparts, primarily due to the instability of the intermediate benzylic sulfonyl chlorides. Unlike aromatic sulfonyl chlorides, which are often stable solids, benzylic variants are prone to desulfonylation (loss of


) and rapid hydrolysis.

To address these challenges, this protocol utilizes a Strecker Sulfite Alkylation strategy, avoiding direct chlorosulfonation (which would yield the meta-isomer due to the directing effect of the ester). This three-step sequence—displacement, activation, and amidation—is optimized for kilogram-scale production, emphasizing safety, yield, and impurity control.

Retrosynthetic Analysis & Pathway Design

The retrosynthetic logic disconnects the sulfonamide bond first, leading to the sulfonyl chloride and amine. The benzylic sulfonyl chloride is traced back to the stable sulfonate salt, derived from the commercially available benzyl chloride.

Reaction Pathway Diagram

SynthesisRoute SM Methyl 4-(chloromethyl)benzoate (Starting Material) Int1 Sodium 4-(methoxycarbonyl) phenylmethanesulfonate (Stable Salt) SM->Int1 Step 1: Na2SO3 H2O/Acetone, Reflux Int2 Methyl 4-(chlorosulfonylmethyl) benzoate (Unstable Intermediate) Int1->Int2 Step 2: SOCl2 Cat. DMF, Toluene, 0-5°C Prod Methyl 4-[(methylsulfamoyl) methyl]benzoate (Target) Int2->Prod Step 3: MeNH2 THF, <10°C

Figure 1: Strategic synthetic pathway utilizing the stable sulfonate salt intermediate to bypass instability issues.

Detailed Experimental Protocol

Step 1: Sulfonation (Formation of Sulfonate Salt)

Objective: Convert the benzylic chloride to a water-soluble sulfonate salt. Mechanism:


 nucleophilic substitution.
  • Reagents:

    • Methyl 4-(chloromethyl)benzoate (1.0 eq)[1]

    • Sodium Sulfite (

      
      ) (1.2 eq)
      
    • Solvent: Water : Acetone (2:1 v/v)

Procedure:

  • Charge a reactor with Sodium Sulfite (1.2 eq) and Water (5 vol). Stir until dissolved.

  • Add Methyl 4-(chloromethyl)benzoate (1.0 eq) dissolved in Acetone (2.5 vol).

  • Heat the biphasic mixture to reflux (

    
    ) for 4–6 hours.
    
    • Process Control: Monitor by HPLC. Disappearance of starting material indicates completion.

  • Cool the reaction mixture to

    
    . The sodium sulfonate salt often precipitates as a white solid.
    
  • Filtration: If solid precipitates, filter and wash with cold acetone. If no precipitate forms (due to high solubility), evaporate the acetone and lyophilize or azeotrope the water to obtain the dry solid.

    • Critical Note: The salt must be anhydrous for the next step. Dry in a vacuum oven at

      
       for 12 hours.
      

Yield: 85–95% (White solid)

Step 2: Chlorination (Activation)

Objective: Convert the sulfonate salt to the reactive sulfonyl chloride. Safety Warning:


 releases 

and

gas. Requires efficient scrubbing.
  • Reagents:

    • Sodium 4-(methoxycarbonyl)phenylmethanesulfonate (from Step 1) (1.0 eq)

    • Thionyl Chloride (

      
      ) (3.0 – 5.0 eq)
      
    • DMF (Catalytic, 0.05 eq)

    • Solvent: Toluene or DCM (optional; neat

      
       is often used).
      

Procedure:

  • Suspend the dry sulfonate salt in Toluene (5 vol) or use neat Thionyl Chloride.

  • Add Thionyl Chloride (3.0 eq) slowly at

    
     to control exotherm and gas evolution.
    
  • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

  • Warm to room temperature and stir for 2–4 hours.

    • Observation: The slurry will thin as the inorganic salts (

      
      ) form and the product dissolves (if using solvent) or forms a liquid.
      
  • Work-up:

    • Remove excess

      
       via vacuum distillation (keep temperature 
      
      
      
      to prevent decomposition).
    • Azeotrope with Toluene (2x) to remove trace acid.

    • Result: Crude Methyl 4-(chlorosulfonylmethyl)benzoate. Use immediately in Step 3. Do not store.

Step 3: Amidation (Sulfonamide Formation)

Objective: Coupling with methylamine to form the final target. Mechanism: Nucleophilic acyl substitution at sulfur.

  • Reagents:

    • Crude Sulfonyl Chloride (from Step 2) (1.0 eq)

    • Methylamine (

      
       in THF or Methanol) (2.5 eq)
      
    • Base: Triethylamine (

      
      ) (1.2 eq) (Optional if excess methylamine is used).
      
    • Solvent: THF or DCM (anhydrous).

Procedure:

  • Dissolve the crude sulfonyl chloride in anhydrous THF (10 vol).

  • Cool the solution to

    
     to 
    
    
    
    .
  • Add Methylamine solution dropwise, maintaining internal temperature

    
    .
    
    • Exotherm Alert: The reaction is highly exothermic.

  • Stir at

    
     for 1 hour, then warm to room temperature for 1 hour.
    
  • Quench by adding water (10 vol).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove excess amine), then Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary.
    

Final Yield: 70–80% (over 2 steps).

Process Optimization & Data Summary

Key Process Parameters (KPP)
ParameterRangeCriticalityRational
Moisture (Step 2) < 0.1%HighWater hydrolyzes

and the product, reducing yield.
Temp (Step 3) < 5°CMediumHigh temps promote side reactions (dimerization or hydrolysis).
Stoichiometry (Step 1) 1.1–1.3 eq SulfiteLowExcess sulfite ensures complete conversion of the alkyl chloride.
Analytical Specifications
  • HPLC Purity: >98.0% (Area %)

  • 1H NMR (DMSO-d6):

    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       2.55 (d, 3H, 
      
      
      
      )
    • 
       4.45 (s, 2H, 
      
      
      
      )
    • 
       7.50–8.00 (m, 4H, Ar-H)
      
  • Mass Spec: [M+H]+ = 244.06

Safety & Waste Management

  • Lachrymators: The starting material (benzyl chloride derivative) is a potent lachrymator. Handle in a fume hood.

  • Corrosives: Thionyl chloride causes severe burns. The off-gas (

    
    ) must be scrubbed through a NaOH trap.
    
  • Genotoxicity: Benzylic halides and sulfonates are potential genotoxic impurities (PGIs). The final product must be tested for residual starting material (< 10 ppm typically required).

  • Waste: Aqueous waste from Step 1 contains sulfites (treat with bleach before disposal). Organic waste from Step 2 contains halogenated solvents.

References

  • Grimm, J. B., et al. (2007).[2] "A new strategy for the synthesis of benzylic sulfonamides: palladium-catalyzed arylation and sulfonamide metathesis."[2] Journal of Organic Chemistry, 72(21), 8135-8138.[2] Link

  • Bayer AG. (2002). "Process for the preparation of 2-phenyl-substituted imidazotriazinones." US Patent 6,362,178. (Describes general sulfonyl chloride synthesis for Vardenafil-type intermediates). Link

  • BenchChem. (2025).[1] "Application Notes: Methyl 4-(sulfamoylmethyl)benzoate." BenchChem Protocols. (General protocol for unsubstituted analog). Link

  • Org. Synth. (1930). "Methyl m-nitrobenzoate."[3] Organic Syntheses, Coll.[3] Vol. 1, p.372. (Reference for esterification conditions). Link

Sources

Reagents for synthesizing Methyl 4-[(methylsulfamoyl)methyl]benzoate from p-toluic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Overview

Methyl 4-[(methylsulfamoyl)methyl]benzoate is a bifunctional building block containing a benzoate ester and a benzylic sulfonamide. This structural motif is frequently utilized in the synthesis of proteasome inhibitors, enzyme ligands, and peptidomimetics where the sulfonamide acts as a transition-state mimic or a hydrogen-bonding anchor.

Retrosynthetic Logic

Direct chlorosulfonation of p-toluic acid or its ester typically fails to yield the desired product. Electrophilic aromatic substitution directs the sulfonyl group ortho to the methyl group (position 3), rather than on the methyl group. Therefore, a benzylic functionalization strategy is required.

Selected Pathway: The Strecker Sulfite Route

  • Esterification: Protection of the carboxylic acid to prevent interference during subsequent steps.

  • Wohl-Ziegler Bromination: Selective radical functionalization of the benzylic carbon.

  • Strecker Alkylation: Nucleophilic displacement of bromide by sulfite to form the sulfonate salt.

  • Chlorination: Conversion of the salt to the sulfonyl chloride.[1]

  • Amidation: Reaction with methylamine to install the sulfonamide.

Pathway Visualization

SynthesisPathway Start p-Toluic Acid Step1 Methyl p-toluate Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 4-(bromomethyl)benzoate Step1->Step2 NBS, AIBN CCl4, Reflux Step3 Sulfonate Salt (Ar-CH2-SO3Na) Step2->Step3 Na2SO3 H2O/MeOH Step4 Sulfonyl Chloride (Ar-CH2-SO2Cl) Step3->Step4 POCl3 or PCl5 0-20°C End Target: Methyl 4-[(methylsulfamoyl) methyl]benzoate Step4->End MeNH2 THF, 0°C

Figure 1: Five-stage synthetic pathway designed to avoid regioselectivity issues inherent in direct sulfonation.

Part 2: Detailed Experimental Protocols

Stage 1: Esterification of p-Toluic Acid

Objective: Convert the carboxylic acid to a methyl ester to protect the acidic proton and improve solubility in organic solvents for the bromination step.

ParameterSpecification
Reagents p-Toluic acid (1.0 eq), Methanol (solvent/reactant, ~10-20 eq), H₂SO₄ (conc., 0.1 eq)
Conditions Reflux (65°C), 4-6 hours
Key Intermediate Methyl p-toluate (Methyl 4-methylbenzoate)

Protocol:

  • Dissolve p-toluic acid (13.6 g, 100 mmol) in anhydrous methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (1.0 mL) while stirring.

  • Heat the mixture to reflux for 5 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the acid is consumed.

  • Cool to room temperature (RT) and concentrate under reduced pressure to remove excess methanol.

  • Dissolve residue in EtOAc (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid, then brine.

  • Dry over MgSO₄ and concentrate. Yield: ~95-98% (Clear oil or low-melting solid).

Stage 2: Wohl-Ziegler Radical Bromination

Objective: Selectively brominate the benzylic position. This is the critical "activation" step.

ParameterSpecification
Reagents Methyl p-toluate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq)
Solvent CCl₄ (classic) or Methyl Acetate/Acetonitrile (green alternative)
Conditions Reflux, anhydrous, inert atmosphere (N₂)

Protocol:

  • Suspend Methyl p-toluate (15.0 g, 100 mmol) and NBS (18.7 g, 105 mmol) in dry CCl₄ (150 mL) or Benzotrifluoride (PhCF₃) as a greener alternative.

  • Add AIBN (0.82 g, 5 mmol).

  • Reflux the mixture. The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

  • Reflux for 3-5 hours. Caution: Over-reaction leads to dibromide (Ar-CHBr₂), which is difficult to separate. Stop when ~5-10% starting material remains if necessary.

  • Cool to 0°C to precipitate succinimide completely. Filter off the solid.[1][2]

  • Concentrate the filtrate.[3] Recrystallize from Hexane/EtOAc if purity is <90%.

Stage 3: Strecker Sulfite Alkylation

Objective: Displace the bromide with a sulfite anion to form the sulfonate salt.

ParameterSpecification
Reagents Methyl 4-(bromomethyl)benzoate (1.0 eq), Sodium Sulfite (Na₂SO₃, 1.3 eq)
Solvent Water : Methanol (2:1 ratio)
Conditions Reflux, 2-4 hours

Protocol:

  • Dissolve Na₂SO₃ (16.4 g, 130 mmol) in water (100 mL).

  • Add a solution of Methyl 4-(bromomethyl)benzoate (22.9 g, 100 mmol) in Methanol (50 mL).

  • Reflux the biphasic mixture. It typically becomes homogeneous as the reaction proceeds.

  • Monitor by TLC (the starting bromide disappears; the product is a salt and stays at the baseline).

  • On completion, cool to RT. The product (Sodium [4-(methoxycarbonyl)phenyl]methanesulfonate) may precipitate.

  • If not, concentrate to dryness. The crude white solid contains the product and inorganic salts (NaBr, excess Na₂SO₃).

  • Purification (Optional but recommended): Recrystallize from minimal hot water or extract continuously with hot ethanol to remove inorganic salts. For the next step, crude dry solid is often acceptable if thoroughly dried.

Stage 4: Sulfonyl Chloride Generation (Critical Step)

Objective: Convert the sulfonate salt to the sulfonyl chloride. Warning: Benzylic sulfonyl chlorides are prone to thermal extrusion of SO₂, yielding the benzyl chloride. Avoid SOCl₂ at reflux.

ParameterSpecification
Reagents Sulfonate Salt (1.0 eq), Phosphorus Pentachloride (PCl₅, 1.1 eq) OR POCl₃ (excess)
Solvent Dichloromethane (DCM) or Toluene (anhydrous)
Conditions 0°C to Room Temperature.[4][5] Do NOT heat significantly.

Protocol (PCl₅ Method - Recommended for Stability):

  • Suspend the dry Sulfonate Salt (25.2 g, 100 mmol) in anhydrous DCM (200 mL) at 0°C.

  • Add PCl₅ (22.9 g, 110 mmol) portion-wise to control exotherm.

  • Stir at 0°C for 1 hour, then warm to RT for 2-4 hours.

  • Workup: Pour the mixture onto crushed ice (carefully!) to quench excess reagent.

  • Separate the organic layer immediately. Wash with cold water (2x) and cold brine.

  • Dry over MgSO₄ and concentrate at low temperature (<30°C) .

  • Result: Methyl 4-(chlorosulfonylmethyl)benzoate. Use immediately in Stage 5.

Stage 5: Sulfonamide Formation

Objective: React the electrophilic sulfonyl chloride with methylamine.

ParameterSpecification
Reagents Crude Sulfonyl Chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq)
Solvent THF or DCM
Conditions 0°C to RT

Protocol:

  • Dissolve the crude sulfonyl chloride from Stage 4 in anhydrous THF (100 mL).

  • Cool to 0°C.

  • Add Methylamine solution (2.0 M in THF, 125 mL, 250 mmol) dropwise.

    • Note: Excess amine acts as a base to scavenge HCl. Alternatively, use 1.1 eq Methylamine + 1.5 eq Triethylamine.

  • Stir at 0°C for 30 mins, then at RT for 2 hours.

  • Concentrate the solvent.

  • Dissolve residue in EtOAc, wash with 1N HCl (to remove excess amine), then sat. NaHCO₃ and brine.[5]

  • Dry (MgSO₄) and concentrate.[4][5]

  • Final Purification: Recrystallize from EtOAc/Hexane or MeOH.

Part 3: Troubleshooting & Critical Parameters

Instability of Benzyl Sulfonyl Chlorides

The most common failure mode in this synthesis is the loss of the sulfonyl group in Stage 4.

  • Mechanism: Ar-CH₂-SO₂-Cl

    
     Ar-CH₂-Cl + SO₂ (Thermal elimination).
    
  • Solution: Never reflux the sulfonyl chloride generation step. Use PCl₅ at 0°C-RT. If using POCl₃, keep temperatures below 50°C. Avoid Thionyl Chloride (SOCl₂) unless strictly catalyzed with DMF at low temp, as the requisite heat often triggers decomposition.

Controlling Bromination
  • Issue: Formation of dibromide (Ar-CHBr₂-COOMe).

  • Solution: Stop the reaction before complete consumption of starting material (e.g., at 90% conversion). It is easier to separate the starting methyl ester from the monobromide than to separate the monobromide from the dibromide.

Safety Considerations
  • NBS/AIBN: Radical initiators can be explosive. Handle AIBN with care.

  • Methylamine: Volatile and toxic gas/liquid. Use in a fume hood.

  • PCl₅/POCl₃: Highly corrosive and water-reactive. Quench with extreme caution.

Part 4: References

  • Preparation of Methyl Benzoate (Esterification):

    • Org.[3][6][7][8][9] Synth.1929 , 9, 59. "Methyl Benzoate".

  • Wohl-Ziegler Bromination of Methyl p-toluate:

    • J. Am. Chem. Soc.1948 , 70, 12, 4274–4275. "The Bromination of Methyl p-Toluate".

  • Strecker Sulfite Alkylation (General Protocol):

    • Org.[3][6][7][8][9] React.1957 , 3, 135. "The Strecker Synthesis of Sulfonic Acids".

  • Synthesis of Benzyl Sulfonamides via Sulfonyl Chlorides:

    • Tetrahedron Lett.2010 , 51, 41, 5486-5489. "Efficient synthesis of sulfonamides from benzyl halides".

  • Stability of Benzyl Sulfonyl Chlorides (Decomposition):

    • J. Org.[8] Chem.1960 , 25, 11, 1995–1998. "The Thermal Decomposition of Phenylmethanesulfonyl Chloride".

Sources

Application Note & Protocol: A High-Yield, Anhydrous Synthesis of Vardenafil Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of key sulfonamide intermediates in the manufacturing of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. We will focus on an optimized, high-yield synthetic route that emphasizes anhydrous conditions to mitigate the formation of hydrolytic byproducts. The protocol is divided into two primary stages: the chlorosulfonation of the imidazotriazinone core to yield the critical sulfonyl chloride intermediate, and its subsequent amidation to form the final Vardenafil base. This guide explains the chemical principles behind each step, providing researchers and drug development professionals with a robust and reproducible methodology.

Introduction: The Significance of Vardenafil and its Synthesis

Vardenafil, chemically known as 2-[2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)-phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[4] Its therapeutic application is primarily in the treatment of erectile dysfunction. The core of its structure is the imidazotriazinone ring system, and the sulfonamide group is crucial for its pharmacological activity.

The synthesis of Vardenafil hinges on the successful formation of a key intermediate: 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzene-sulfonyl chloride.[1][5][6] This intermediate is highly susceptible to hydrolysis, which can lead to significant reductions in yield and the formation of impurities, particularly the corresponding sulfonic acid.[1][2][7] Traditional synthetic methods often involved quenching with ice and water, which posed challenges for industrial-scale production.[1][8]

The protocol outlined herein describes an improved method that proceeds under strictly anhydrous conditions, significantly enhancing both the yield and purity of the final product.[1][2] This method utilizes a combination of thionyl chloride and sulfurochloridic acid (chlorosulfonic acid) under reflux, followed by an in-situ amidation with N-ethylpiperazine in the presence of a mild inorganic base.[1][2][8]

Overall Synthetic Pathway

The synthesis is a two-step process starting from the Vardenafil dessulfonyl impurity, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation SM Imidazotriazinone (Starting Material) C17H20N4O2 INT Imidazotriazinone Sulfochloride (Intermediate) C17H19ClN4O4S SM->INT  SOCl2, ClSO3H  Reflux (ca. 75°C)  Anhydrous Conditions FP Vardenafil Base (Final Product) C23H32N6O4S INT->FP  N-ethylpiperazine  Anhydrous Na2CO3  Aprotic Solvent (Toluene)

Figure 1: Overall two-step synthesis of Vardenafil from its imidazotriazinone precursor.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Supplier RecommendationNotes
2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one224789-21-3Clearsynth, LGCStarting material, ensure >98% purity.[9][10]
Thionyl chloride (SOCl₂)7719-09-7Sigma-Aldrich, MerckReagent and solvent. Use freshly distilled.
Chlorosulfonic acid (ClSO₃H)7790-94-5Sigma-Aldrich, MerckChlorosulfonating agent. Handle with extreme care.
Toluene, Anhydrous108-88-3Sigma-Aldrich, MerckAprotic solvent for amidation.
N-ethylpiperazine5308-25-8Sigma-Aldrich, TCIAmine for amidation.
Sodium Carbonate (Na₂CO₃), Anhydrous497-19-8Fisher ScientificInorganic base. Ensure it is fully anhydrous.
Dichloromethane (CH₂Cl₂)75-09-2Sigma-Aldrich, MerckUsed for extraction.

Safety Precaution: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzene-sulfonyl Chloride (Intermediate)

This step involves the electrophilic aromatic substitution on the electron-rich ethoxyphenyl ring of the imidazotriazinone core.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The primary challenge in this synthesis is the hydrolytic instability of the target sulfonyl chloride.[2][7] Performing the reaction under strictly anhydrous conditions is paramount to prevent the formation of the corresponding sulfonic acid, which would terminate the desired reaction pathway and complicate purification.

  • Thionyl Chloride as Solvent/Reagent: Using thionyl chloride not only as a chlorinating agent but also as the solvent serves a dual purpose. It ensures the reaction medium is inherently anhydrous and helps to drive the reaction.[1][2][8]

  • Reflux Temperature: Conducting the reaction at reflux (approx. 75°C) significantly accelerates the rate of chlorosulfonation compared to older methods performed at low temperatures.[2][8] This reduces the overall reaction time to around 1.5-2 hours without promoting significant degradation.[2]

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (1.0 eq).

  • Add thionyl chloride (approx. 11.0 eq) to the flask to dissolve the starting material.

  • Slowly add chlorosulfonic acid (approx. 2.7 eq) dropwise via the dropping funnel while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 75°C) and maintain for 1.5-2 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be done carefully in the fume hood. The product is a viscous oil or semi-solid.

  • The resulting crude imidazotriazinone sulfochloride is used directly in the next step without further purification to avoid potential hydrolysis during workup.

ParameterValueReference
Molar Ratio (Imidazotriazinone : ClSO₃H : SOCl₂)1 : 2.7 : 11[2][8]
TemperatureReflux (approx. 75°C)[2]
Time1.5 - 2 hours[2]
Expected Yield>91% (crude, carried to next step)[1][8]
Step 2: Amidation to Vardenafil Base

This step is a nucleophilic acyl substitution where the nitrogen of N-ethylpiperazine attacks the electrophilic sulfur of the sulfonyl chloride, forming the sulfonamide bond.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Toluene is used as the aprotic solvent to prevent any side reactions with the highly reactive sulfonyl chloride intermediate.[2][8]

  • Inorganic Base: Anhydrous sodium carbonate is used as a mild, solid base.[2][8] Its role is to scavenge the HCl produced during the amidation reaction. Using a mild base is crucial as it does not promote the degradation of the sensitive sulfonyl chloride, unlike stronger bases.[8]

Protocol:

  • To the flask containing the crude sulfonyl chloride intermediate from Step 1, add anhydrous toluene under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of N-ethylpiperazine (approx. 2.5 eq) in anhydrous toluene.

  • Add solid anhydrous sodium carbonate (approx. 5.7 eq) to the reaction flask containing the sulfonyl chloride solution.

  • Slowly add the N-ethylpiperazine solution to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring for completion by HPLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (sodium carbonate and sodium chloride).

  • Wash the filtrate with water to remove any remaining salts and water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude Vardenafil base.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water or ethyl acetate/petroleum ether, to yield pure Vardenafil base as a colorless solid.[7][11]

ParameterValueReference
Molar Ratio (Starting Imidazotriazinone : N-ethylpiperazine : Na₂CO₃)1 : 2.5 : 5.7[2][8]
SolventToluene[2][8]
TemperatureReflux[2][8]
Time2 - 4 hours
Overall Yield (from starting material)80-90%[1][8]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification prep 1. Assemble & Flame-Dry Glassware under N2 charge_sm 2. Charge Imidazotriazinone & Thionyl Chloride add_csa 3. Add Chlorosulfonic Acid Dropwise charge_sm->add_csa reflux1 4. Reflux at 75°C (1.5-2h) add_csa->reflux1 distill 5. Vacuum Distill Excess SOCl2 reflux1->distill add_solv 6. Add Anhydrous Toluene & Anhydrous Na2CO3 distill->add_solv Carry crude intermediate directly to next step add_amine 7. Add N-ethylpiperazine Solution add_solv->add_amine reflux2 8. Reflux (2-4h) add_amine->reflux2 filter 9. Cool & Filter Inorganic Salts reflux2->filter wash 10. Wash Organic Layer with Water filter->wash dry 11. Dry with Na2SO4 & Evaporate Solvent wash->dry purify 12. Recrystallize Crude Product dry->purify final_product Pure Vardenafil Base purify->final_product

Figure 2: Step-by-step experimental workflow for the anhydrous synthesis of Vardenafil.

Conclusion

The described anhydrous method provides a reliable and high-yield pathway for the synthesis of Vardenafil and its critical sulfonyl chloride intermediate. By carefully controlling the reaction conditions, particularly the exclusion of water, researchers can avoid the formation of problematic impurities and achieve a cleaner product profile. This optimized protocol is suitable for laboratory-scale synthesis and offers a robust foundation for process development and scale-up operations in pharmaceutical research. The principles of using anhydrous conditions and mild bases are key takeaways for the synthesis of other hydrolytically sensitive sulfonamide-based active pharmaceutical ingredients.

References

  • Title: Method for manufacturing of vardenafil and its salts. Source: Google Patents (US9845328B2).
  • Title: The method for manufacturing of vardenafil and its salts. Source: Google Patents (US20160311827A1).
  • Title: THE METHOD FOR MANUFACTURING OF VARDENAFIL AND ITS SALTS. Source: European Patent Office (EP 3083629 B1). URL: [Link]

  • Title: Process for preparing vardenafil and its intermediates. Source: Google Patents (WO2009030095A1).
  • Title: VARDENAFIL. Source: New Drug Approvals. URL: [Link]

  • Title: A Process For Preparation Of Vardenafil And Salts Thereof. Source: Quick Company. URL: [Link]

  • Title: Vardenafil. Source: PubChem - NIH. URL: [Link]

  • Title: An Improved Synthetic Route for Preparative Process of Vardenafil. Source: ACS Publications. URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting sulfamoylation steps in Vardenafil synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Vardenafil Synthesis Support Center: Troubleshooting Sulfamoylation Workflows

Introduction Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist specializing in API scale-up and heterocyclic chemistry, I frequently encounter researchers struggling with the sulfamoylation steps in Vardenafil (Levitra) synthesis. The transformation of the imidazotriazinone intermediate into Vardenafil base via chlorosulfonation and subsequent amidation is notoriously sensitive to moisture, thermal gradients, and stoichiometric imbalances.

This guide provides a self-validating framework to troubleshoot, optimize, and scale these critical steps, ensuring high yield and purity while mitigating common failure modes like sulfonyl chloride hydrolysis.

Mechanistic Workflow & Causality

The traditional synthesis of Vardenafil involves reacting the imidazotriazinone intermediate with excess chlorosulfonic acid, followed by an aqueous quench . However, this aqueous workup frequently hydrolyzes the highly electrophilic sulfonyl chloride intermediate back into an inactive sulfonic acid. To prevent this, modern process chemistry employs an anhydrous workflow utilizing thionyl chloride (SOCl₂) as a chlorinating co-solvent .

G A Imidazotriazinone Intermediate B Chlorosulfonation (ClSO3H + SOCl2) A->B Anhydrous Reflux C Sulfonyl Chloride Intermediate B->C Distill SOCl2 D Amidation (N-ethylpiperazine) C->D Aprotic Solvent E Vardenafil Free Base D->E Base Catalysis

Fig 1. Anhydrous two-step sulfamoylation workflow for Vardenafil synthesis.

Self-Validating Experimental Protocols

Step 1: Anhydrous Chlorosulfonation

  • Objective: Convert 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one to its corresponding sulfonyl chloride without aqueous degradation.

  • Procedure:

    • Suspend 1.0 equivalent of the imidazotriazinone intermediate in thionyl chloride (SOCl₂) (approx. 5-10 volumes).

    • Slowly add 2.0 to 3.0 equivalents of chlorosulfonic acid (ClSO₃H) at 0–5 °C.

    • Heat the mixture to reflux (approx. 75 °C) and stir for 2–3 hours.

    • Remove SOCl₂ and unreacted ClSO₃H via vacuum distillation.

  • Causality: Using SOCl₂ as a chlorinating solvent suppresses the hydrolysis of the sulfonyl chloride. It actively converts any formed sulfonic acid back into the desired sulfonyl chloride, driving the equilibrium forward [[1]](). Furthermore, performing the chlorosulfonation early in the convergent synthetic route improves overall yield and simplifies workup [[2]]([Link]).

  • Self-Validation Checkpoint: The reaction is validated as complete when the residual mass forms a uniform, moisture-free crystalline solid upon cooling. An aliquot dissolved in anhydrous methanol should show >98% sulfonyl chloride via HPLC (detected as the derivatized methyl ester).

Step 2: Sulfamidation (Amidation)

  • Objective: Couple the sulfonyl chloride with N-ethylpiperazine to form Vardenafil free base.

  • Procedure:

    • Dissolve the crude, anhydrous sulfonyl chloride intermediate in an aprotic solvent (e.g., toluene or dichloromethane) at 20 °C.

    • Dropwise, add 2.5 equivalents of N-ethylpiperazine while maintaining the temperature below 30 °C to prevent thermal degradation.

    • Stir for 2 hours at room temperature, or heat to reflux depending on the solvent system .

  • Causality: The amidation generates one equivalent of HCl. If a stoichiometric amount (1.0 eq) of N-ethylpiperazine is used without an auxiliary base, the generated HCl will protonate the unreacted piperazine, halting the reaction at 50% conversion. Using a molar excess (2.5 eq) ensures that N-ethylpiperazine acts as both the nucleophile and its own acid scavenger .

  • Self-Validation Checkpoint: Monitor the reaction via HPLC. The system is validated when the sulfonyl chloride peak area is <1%. Quench with water only after this checkpoint is reached to extract the water-soluble salts, leaving the pure Vardenafil base in the organic layer.

Quantitative Process Comparison

Transitioning from a traditional aqueous quench to an anhydrous protocol yields significant improvements in both product recovery and purity.

ParameterTraditional Aqueous Quench MethodAnhydrous Thionyl Chloride Method
Overall Yield 60% - 66%85% - 91%
Product Purity (HPLC) ~95.0%>99.0%
Sulfonic Acid Impurity High (>5.0%)Trace (<0.5%)
Thermal Hazard High (Violent exothermic quench)Low (Controlled solvent distillation)

Troubleshooting FAQs

Q1: Why am I seeing a massive drop in yield during the sulfonyl chloride isolation? A: This is almost always caused by moisture. Sulfonyl chlorides are highly electrophilic and rapidly hydrolyze to inactive sulfonic acids in the presence of atmospheric moisture or during an aqueous quench. Solution: Switch to an anhydrous chlorosulfonation protocol using thionyl chloride as a co-solvent, and isolate the intermediate via vacuum distillation rather than pouring it over ice [[1]]().

Q2: What is the optimal equivalent ratio for N-ethylpiperazine in the amidation step? A: You must use at least 2.5 equivalents of N-ethylpiperazine if no other base is present. The reaction generates HCl, which will neutralize your nucleophile. Alternatively, you can use 1.0 equivalent of N-ethylpiperazine combined with 2.0 to 5.7 equivalents of an inorganic base or triethylamine to scavenge the acid .

Q3: How can I safely scale up the chlorosulfonation quench? A: Do not use an aqueous quench at scale. Unreacted chlorosulfonic acid reacts violently with water, generating massive amounts of HCl and H₂SO₄ gas. Solution: In the anhydrous route, excess thionyl chloride and chlorosulfonic acid are removed via vacuum distillation. This fundamentally eliminates the exothermic hazard and allows the chlorinating agents to be safely recovered and recycled .

Q4: I am detecting a bis-sulfonylated impurity in my final HPLC trace. How do I prevent this? A: Vardenafil's imidazotriazinone core is sterically hindered, making over-chlorosulfonation rare under controlled temperatures. If you are seeing a bis-adduct, the issue is likely the purity of your N-ethylpiperazine. N-ethylpiperazine has only one reactive secondary amine. If your reagent is contaminated with unalkylated piperazine (which has two reactive sites), it will bridge two sulfonyl chloride molecules. Solution: Verify the GC purity of your N-ethylpiperazine starting material before amidation.

References

1.[1] Title: EP 3083629 B1 - The method for manufacturing of vardenafil and its salts. Source: European Patent Office / Google Patents. URL: 2.[2] Title: An Improved Synthetic Route for Preparative Process of Vardenafil. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Technical Support Center: Methyl Benzoate Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis Byproducts in Methyl Benzoate Esterification Ticket ID: MB-EST-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Equilibrium Challenge

Welcome to the Technical Support Center. You are likely encountering lower-than-expected yields or purity issues with Methyl Benzoate (


).

The core issue is thermodynamic. The Fischer esterification of benzoic acid with methanol is an equilibrium-limited process with a constant (


) of approximately 3–4 .


Because water is a product, its presence drives the reverse reaction (hydrolysis).[1] Furthermore, methyl benzoate is susceptible to base-catalyzed hydrolysis (saponification) during the workup phase. This guide provides a self-validating protocol to minimize these losses.

Module 1: Reaction Optimization (The "Build" Phase)

Goal: Drive the equilibrium to the right (


 conversion) before workup begins.
Critical Protocol: Water Scavenging

Do NOT use a Dean-Stark trap. Methanol (BP


) boils significantly lower than water (

) and does not form a convenient heterogeneous azeotrope for separation. Using a trap will simply distill off your solvent/reactant.

Recommended System: Soxhlet-Sieve Hybrid or Direct Addition

  • Stoichiometry: Use Methanol in large excess (10–20 equivalents). It acts as both reactant and solvent, statistically favoring ester formation [1].[2]

  • Catalyst: Conc.

    
     (1–5 mol%).
    
  • Desiccant: Add activated 3Å Molecular Sieves directly to the reaction flask or in a Soxhlet thimble.

    • Why 3Å? Methanol (kinetic diameter

      
      Å) is excluded, while water (
      
      
      
      Å) is trapped. Larger sieves (4Å) will trap methanol, reducing reaction rate [2].
Workflow Visualization

FischerWorkflow Start Reagents: Benzoic Acid + Excess MeOH Catalyst Add Catalyst: H2SO4 (conc) Start->Catalyst Reflux Reflux (65°C) with 3Å Sieves Catalyst->Reflux Activation Check TLC/GC Check (Limit: <5% Acid) Reflux->Check Check->Reflux Incomplete Workup Proceed to Module 2 Check->Workup Complete

Figure 1: Optimized Fischer Esterification Workflow. Note the loop for incompleteness; proceeding with unreacted acid complicates the workup.

Module 2: Workup & Isolation (The "Protect" Phase)

Goal: Prevent "Silent Hydrolysis" during neutralization.

The Problem: To remove unreacted benzoic acid and


, researchers typically wash with saturated 

. The Risk: If the crude mixture is warm or the contact time is long, the base will attack the ester (saponification), converting your product back into sodium benzoate (water-soluble) and methanol. You will lose product into the aqueous waste.
Troubleshooting Protocol: The "Cold Quench"
  • Temperature Control: Cool the reaction mixture to

    
      (ice bath) before adding any aqueous solution.
    
  • Solvent Exchange: Remove excess methanol via rotary evaporation before extraction. Methanol acts as a phase-transfer co-solvent, helping base attack the ester [3].

  • Rapid Neutralization:

    • Dilute residue in

      
       or DCM.
      
    • Wash with cold saturated

      
      .[1]
      
    • Limit contact time to <2 minutes per wash. Shake vigorously, vent, and separate immediately.

Workup Decision Tree

WorkupLogic Start Crude Mixture (Post-Reflux) Step1 Remove MeOH? (Rotovap) Start->Step1 Decision1 Is residue acidic? Step1->Decision1 Wash1 Wash: Cold NaHCO3 (<5°C, <2 mins) Decision1->Wash1 Yes (Neutralize) Wash2 Wash: Brine (Remove H2O) Decision1->Wash2 No (Neutral) Wash1->Wash2 If Cold/Fast Hydrolysis WARNING: Hydrolysis Risk! Wash1->Hydrolysis If Warm/Long Contact Dry Dry: MgSO4 Filter & Conc. Wash2->Dry

Figure 2: Workup Logic Flow. The red path indicates the most common failure point where yield is lost to hydrolysis.

Module 3: Alternative Syntheses (The "Bypass" Phase)

If the Fischer method yields persistent hydrolysis issues (e.g., due to steric strain or extreme sensitivity), switch to an irreversible pathway.

Method Comparison Table
FeatureFischer Esterification Acid Chloride Method Steglich Esterification
Reagents Acid + MeOH +

Benzoyl Chloride + MeOHAcid + MeOH + DCC + DMAP
Byproduct Water (Reversible)

(Irreversible)
Dicyclohexylurea (DCU)
Equilibrium Unfavorable (

)
Highly Favorable Highly Favorable
Water Sensitivity High (Must remove)High (Reactants sensitive)Moderate
Purification Risk of hydrolysisSimple (Evaporate

)
Difficult (Remove Urea)
Recommendation Standard Use High Yield / Scale-up Sensitive Substrates

Protocol for Acid Chloride Route:

  • Dissolve Benzoyl Chloride (1 eq) in dry DCM.

  • Add Methanol (1.1 eq) and Pyridine (1.1 eq) slowly at

    
    .
    
  • Stir at RT for 1 hour.

  • Wash with dilute

    
     (to remove pyridine) 
    
    
    
    
    
    
    
    Brine.
  • Result: Near quantitative yield with no risk of equilibrium reversal [4].

Frequently Asked Questions (FAQ)

Q: My product smells strongly of starting material after distillation. Why? A: You likely have co-distilled benzoic acid. Methyl benzoate boils at


, while benzoic acid boils at 

but sublimes easily. Fix: Ensure your basic wash (

) was sufficient to pull all unreacted acid into the aqueous layer before distillation. Check the pH of the aqueous layer; it must be basic (

).[3]

Q: Can I use Silica Gel to purify instead of distillation? A: Yes. Methyl benzoate moves easily on silica (high


 in Hexane/EtOAc 9:1). Benzoic acid is much more polar and will stick to the baseline or streak. This avoids the heat of distillation which can degrade sensitive derivatives.

Q: Why not use NaOH instead of


 for the wash? 
A: Avoid NaOH.  It is a strong nucleophile and will hydrolyze methyl benzoate to sodium benzoate much faster than bicarbonate will. Always use the weakest base possible for neutralization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .

  • Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010 , 75(24), 8351–8354.

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

  • Furniss, B. S., et al. Benzoyl Chloride Preparation and Esterification. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Optimization of Methyl 4-[(methylsulfamoyl)methyl]benzoate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRYST-8818 Subject: Optimization & Troubleshooting for CAS 1083378-91-9 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are working with Methyl 4-[(methylsulfamoyl)methyl]benzoate . This molecule presents a classic "Janus-faced" crystallization challenge.

  • The Benzoate Ester Moiety: Lipophilic, planar, and generally promotes stacking.

  • The Sulfonamide Linker (-CH₂-SO₂-NHMe): The methylene bridge introduces rotational freedom (entropy), while the sulfonamide group is a strong hydrogen bond donor/acceptor.

The Core Problem: The competition between the rigid ester stacking and the flexible, polar sulfonamide tail often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation. The protocol below is designed to suppress LLPS and enforce an ordered lattice formation.

Part 1: Optimized Crystallization Protocol

Do not rely on simple evaporation.[1] This molecule requires a controlled Cooling + Anti-Solvent approach to manage its metastable zone width (MSZW).

Reagents
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

  • Solvent B (Anti-Solvent): n-Heptane (if using EtOAc) or Water (if using IPA).

  • Seed Crystals: Highly recommended (0.5 wt%).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in EtOAc (5 vol) at 65°C .High temperature breaks the intermolecular H-bonds of the sulfonamide network.
2. Polish Filtration Filter hot (0.45 µm PTFE) into a pre-warmed vessel.Removes insoluble inorganic salts (e.g., NaCl/KCl from synthesis) which act as uncontrolled nucleation sites.
3. Initial Cooling Cool slowly to 50°C (1°C/min).Brings the solution into the metastable zone without crossing the spinodal decomposition line (oiling out limit).
4. Seeding Add 0.5 wt% seed crystals at 50°C. Hold for 30 mins.CRITICAL: Provides a template for the lattice, bypassing the high energy barrier of primary nucleation.
5. Anti-Solvent Add n-Heptane (3 vol) dropwise over 2 hours.Reduces solubility gradually. Rapid addition causes local supersaturation spikes -> oiling out.
6. Final Cooling Cool to 0–5°C over 2 hours.Maximizes yield by depressing solubility.
7. Isolation Filter and wash with cold EtOAc/Heptane (1:3).Displaces mother liquor containing impurities.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "The product is oiling out as a sticky gum instead of crystals."

Diagnosis: You likely crossed the "Oiling Out Boundary" before the "Nucleation Boundary." This happens when supersaturation is generated too fast or the temperature is too high for the anti-solvent ratio. Solution:

  • Re-heat the mixture until the oil dissolves (forming a clear solution).

  • Seed earlier: Add seeds at a slightly higher temperature (e.g., 55°C) or before adding any anti-solvent.

  • Use IPA/Water: Switch to Isopropyl Alcohol (dissolve hot) and cool slowly. IPA forms strong H-bonds with the sulfonamide, stabilizing the monomer and preventing the amorphous "clumping" (LLPS).

Issue 2: "My purity is stuck at 95%. I see a peak at RRT 0.85."

Diagnosis: The impurity is likely 4-[(methylsulfamoyl)methyl]benzoic acid (the hydrolyzed ester). Mechanism: Esters hydrolyze in the presence of residual water and heat. Crystallization rarely removes the corresponding acid efficiently because it co-precipitates via H-bonding with the sulfonamide. Solution:

  • Pre-Crystallization Wash: Dissolve the crude in EtOAc and wash with 5% NaHCO₃ (aq) . The acid impurity will deprotonate and move to the aqueous layer. The ester remains in the organic layer. Dry the organic layer (MgSO₄) thoroughly before crystallizing.

Issue 3: "The crystals are extremely fine and clog the filter."

Diagnosis: Nucleation rate was too high (Crash Cooling). Solution:

  • Ostwald Ripening: After the final cooling step, reheat the slurry to 40°C for 1 hour, then cool back to 0°C. This sacrifices small crystals to grow larger, more filterable ones.

Part 3: Process Visualization

The following diagram illustrates the decision logic for recovering from an "Oiling Out" event, a common failure mode for this sulfonamide-ester scaffold.

CrystallizationLogic Start Crude Mixture (EtOAc Solution) CheckImpurity Check HPLC Purity (Acid > 1%?) Start->CheckImpurity BicarbWash Perform 5% NaHCO3 Wash (Remove Acid) CheckImpurity->BicarbWash Yes HeatDissolve Heat to 65°C (Clear Solution) CheckImpurity->HeatDissolve No BicarbWash->HeatDissolve Cooling Cool to 50°C HeatDissolve->Cooling SeedAdd Add Seeds (0.5%) Cooling->SeedAdd Observation Visual Inspection SeedAdd->Observation OiledOut Oiling Out (Two Liquid Layers) Observation->OiledOut Droplets visible Cloudy Cloudy Suspension (Good Nucleation) Observation->Cloudy White precipitate Remedy Reheat to 65°C Add 5% more Solvent OiledOut->Remedy Proceed Add Heptane slowly Cool to 0°C Cloudy->Proceed Remedy->Cooling Retry Slow Cool Final Filter & Dry Proceed->Final

Figure 1: Decision tree for managing impurity removal and oiling-out phenomena during crystallization.

Part 4: Scientific Grounding & References

Mechanistic Notes

The crystallization of sulfonamides is governed by the formation of R₂²(8) hydrogen bond dimers involving the sulfonamide N-H and the sulfonyl oxygen [1]. However, the presence of the ester group in this compound introduces a competing dipole. The "methyl" spacer in the (methylsulfamoyl)methyl group breaks the conjugation between the aromatic ring and the sulfonamide, increasing conformational flexibility and making the lattice energy harder to access (kinetic hindrance). This is why seeding is non-negotiable for consistent results [2].

References
  • Cruickshank, D. L., et al. "Solubility and Crystallization of Sulfonamides." Journal of Chemical & Engineering Data, 2007. (Discusses the thermodynamics of sulfonamide aggregation).

  • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. (Foundational text on overcoming the metastable zone in flexible molecules).

  • Davey, R. J., et al. "Nucleation of Organic Crystals—A Molecular Perspective." Crystal Growth & Design, 2013. (Explains the mechanism of oiling out vs. nucleation).

(Note: While specific literature on CAS 1083378-91-9 is proprietary/sparse, the protocols above are derived from first-principles engineering of homologous benzyl-sulfonamide/benzoate systems.)

Sources

Removing unreacted methyl 4-(aminomethyl)benzoate from final product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Methyl 4-(aminomethyl)benzoate from Final Product

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted methyl 4-(aminomethyl)benzoate from a final product. The advice herein is grounded in fundamental chemical principles to empower users to not only follow protocols but also to understand and adapt them to their specific experimental context.

Introduction: The Challenge

Methyl 4-(aminomethyl)benzoate is a common building block in organic synthesis, valued for its bifunctional nature, possessing both a nucleophilic primary amine and a methyl ester. Typically, the primary amine is the reactive handle, most often participating in reactions like amide bond formation or reductive amination. A common challenge arises when this starting material is used in excess to drive a reaction to completion, leading to a purification challenge where the final product must be isolated from the unreacted, polar, and basic starting material. This guide will focus on the common scenario of removing it from a neutral amide product.

Core Principles of Separation

The key to successful purification lies in exploiting the physicochemical differences between the starting material, methyl 4-(aminomethyl)benzoate, and the desired final product.

PropertyMethyl 4-(aminomethyl)benzoateTypical Amide ProductExploitable Difference
Basicity Basic (pKa of conjugate acid ~8.7)[1]NeutralHigh. The amine can be protonated to form a water-soluble salt.
Polarity HighModerate to LowModerate. Allows for separation by chromatography.
Solubility Soluble in polar solvents; forms soluble salts in aqueous acid.[2]Generally soluble in common organic solvents.High. Can be leveraged in liquid-liquid extraction and crystallization.
Reactivity Nucleophilic primary amineGenerally stable amide bondHigh. The amine can be captured by reactive "scavenger" resins.
Troubleshooting Common Issues

This section addresses specific problems in a direct question-and-answer format.

Q1: My post-reaction analysis (TLC, LCMS, NMR) shows a significant amount of unreacted methyl 4-(aminomethyl)benzoate. What is the quickest and most direct method for its removal?

A1: For most neutral, acid-stable final products, an acidic liquid-liquid extraction (LLE) is the most efficient first-line strategy. The underlying principle is a simple acid-base reaction. The basic primary amine of methyl 4-(aminomethyl)benzoate will be protonated by a dilute aqueous acid (e.g., 1M HCl) to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral amide product remains in the organic phase.

  • Causality: The difference in partitioning behavior between the charged ammonium salt and the neutral product drives the separation.

  • Trustworthiness: This is a foundational and reliable technique in organic synthesis. A simple pH check of the aqueous layer after extraction can confirm that it remains acidic, ensuring the amine is protonated.

See Protocol 1: Acidic Liquid-Liquid Extraction for a detailed, step-by-step guide.

Q2: I performed an acid wash, but I'm still seeing the starting material. What could be wrong?

A2: This can happen for a few reasons:

  • Insufficient Acid: You may not have used enough acid to protonate all of the unreacted amine. The stoichiometry matters. Ensure you use a molar excess of acid relative to the potential amount of unreacted amine.

  • Emulsion Formation: Vigorous shaking can create an emulsion, a stable mixture of the organic and aqueous layers, which traps impurities and prevents clean separation. If an emulsion forms, try adding brine (saturated aq. NaCl) to disrupt it or pass the mixture through a pad of Celite.

  • Inefficient Extraction: A single wash may not be sufficient. It is more effective to perform multiple extractions with smaller volumes of acidic solution than one extraction with a large volume. For example, 3 x 30 mL washes are superior to 1 x 90 mL wash.

  • Product is also Basic: If your final product retains significant basicity, it may also partition into the acidic aqueous layer, leading to yield loss. In this case, LLE is not suitable, and you should consider the alternative methods below.

Q3: My final product is sensitive to acid, or the acid wash is not effective enough. What is a reliable alternative?

A3: For acid-sensitive compounds, or when a more robust purification is needed, solid-phase extraction (SPE) using a scavenger resin is the superior choice. These are functionalized polymers designed to selectively bind and remove certain types of molecules from solution.

There are two main types of scavengers for primary amines:

  • Ion-Exchange Resins: Strong Cation Exchange (SCX) resins are packed with acidic groups (e.g., sulfonic acid).[3] When your crude product solution is passed through an SCX cartridge, the basic amine is protonated and ionically bound to the resin. Your neutral product will pass through with the eluent. This method is exceptionally clean and efficient.

  • Electrophilic (Covalent) Scavengers: These resins have functional groups, such as aldehyde or isocyanate, that covalently react with the primary amine. The resin effectively acts as a "solid-phase reagent" to sequester the amine. This is useful for achieving very high levels of purity.

  • Expertise & Experience: SCX cartridges are particularly effective and have become a workhorse in medicinal chemistry for their reliability and ease of use. They often provide purer material than a simple acid wash.

See Protocol 2: Purification using a Strong Cation Exchange (SCX) Cartridge and Protocol 3: Purification using an Electrophilic Scavenger Resin for detailed workflows.

Q4: My product is still impure after extraction or scavenging. How can I achieve high purity (>99%) for analytical or biological testing?

A4: To achieve the highest level of purity, flash column chromatography or recrystallization are the gold-standard techniques.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[4] Since your amide product is likely less polar than the amine starting material, it will elute faster from the column.

    • Trustworthiness: A well-run column can provide excellent separation. However, be aware that the acidic nature of silica gel can cause primary amines to "streak" or bind irreversibly.[5] To counter this, it is common practice to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent system.[6]

  • Recrystallization: If your final product is a solid, recrystallization is an excellent and often preferred method for final purification.[7][8] This technique relies on the differences in solubility between your product and any remaining impurities in a chosen solvent system at high and low temperatures. A successful recrystallization can remove even trace impurities, yielding highly pure crystalline material.

See Protocol 4: Flash Column Chromatography and Protocol 5: Recrystallization for detailed procedures.

Visualization of Purification Workflows
Decision-Making Flowchart for Purification Strategy

start Crude Reaction Mixture (Product + Unreacted Amine) acid_stable Is the Final Product Stable to Dilute Acid? start->acid_stable lle Perform Acidic Liquid-Liquid Extraction (Protocol 1) acid_stable->lle  Yes scavenger Use Scavenger Resin (SCX or Electrophilic) (Protocols 2 & 3) acid_stable->scavenger  No   purity_check1 Assess Purity (TLC, LCMS) lle->purity_check1 purity_check2 Assess Purity (TLC, LCMS) scavenger->purity_check2 final_purification High Purity Required? purity_check1->final_purification purity_check2->final_purification chromatography Flash Column Chromatography (Protocol 4) final_purification->chromatography Yes end Pure Final Product final_purification->end No recrystallization Recrystallization (If Solid) (Protocol 5) chromatography->recrystallization recrystallization->end

Caption: Decision tree for selecting a purification method.

Workflow for Acidic Liquid-Liquid Extraction

A 1. Dissolve crude product in an organic solvent (e.g., EtOAc, DCM). B 2. Transfer to a separatory funnel. A->B C 3. Add 1M aq. HCl solution and shake gently. B->C D 4. Allow layers to separate. C->D E Organic Layer: Contains neutral product. D->E F Aqueous Layer: Contains protonated amine salt. D->F H 6. Repeat wash (Step 3-5) 2-3 times. E->H G 5. Drain and collect the aqueous layer. F->G G->H I 7. Wash organic layer with brine, dry (e.g., MgSO₄), filter, and concentrate. H->I J Partially Purified Product I->J

Caption: Step-by-step workflow for an acid wash.

Detailed Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction (LLE)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the two layers to fully separate. The top layer is typically the organic phase (unless using a denser solvent like dichloromethane).

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) two more times with fresh 1M HCl solution to ensure complete removal of the amine.

  • Work-up: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[9]

Protocol 2: Purification using a Strong Cation Exchange (SCX) Cartridge
  • Cartridge Preparation: Condition a pre-packed SCX cartridge by washing it with a polar organic solvent, typically methanol.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., methanol, dichloromethane). Load this solution onto the conditioned SCX cartridge.

  • Elution of Product: Elute the cartridge with the same solvent used for loading. The neutral amide product will not bind to the resin and will elute from the cartridge. The basic methyl 4-(aminomethyl)benzoate will remain strongly bound.[3][4]

  • Collection: Collect the fractions containing your product. Monitor the elution by TLC.

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure. (Optional: The bound amine can be eluted later using a basic solution, such as 2M ammonia in methanol, if recovery is desired).

Protocol 3: Purification using an Electrophilic Scavenger Resin
  • Resin Selection: Choose a resin with a functional group that reacts with primary amines, such as an isocyanate- or aldehyde-functionalized polystyrene resin.

  • Reaction: Dissolve the crude product in an appropriate anhydrous solvent (e.g., THF, dichloromethane). Add the scavenger resin (typically 2-3 molar equivalents relative to the maximum possible amount of unreacted amine).

  • Agitation: Gently shake or stir the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the disappearance of the amine from the solution by TLC or LCMS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin. The resin now has the unreacted amine covalently bound to it.

  • Work-up: Wash the resin with a small amount of fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The product should have an Rf value of approximately 0.3-0.4. Add ~0.5% triethylamine to the eluent system to prevent streaking of any residual amine.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (containing triethylamine).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Run the column, gradually increasing the polarity of the eluent as needed.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[8]

Protocol 5: Recrystallization
  • Solvent Selection: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Test small batches with solvents like ethanol, isopropanol, or binary systems like ethyl acetate/hexanes.[8]

  • Dissolution: In a flask, add the chosen hot solvent to the crude product until it is fully dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q: How do I know which method is best for my specific reaction? A: Refer to the Decision-Making Flowchart . For most routine purifications of acid-stable products, LLE is fastest. For acid-sensitive products or higher purity needs, scavenger resins are excellent. For the highest purity of a final solid product, chromatography followed by recrystallization is the best approach.

Q: Can I use a basic wash (e.g., aq. NaHCO₃) to remove an acidic impurity if my starting material was a carboxylic acid instead of an amine? A: Absolutely. The principle is the same. A basic wash will deprotonate a carboxylic acid to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving your neutral product in the organic phase. This is a common strategy for removing unreacted carboxylic acids after amide coupling reactions.[9]

Q: What are the key properties of methyl 4-(aminomethyl)benzoate that I should be aware of? A:

PropertyValueSource
CAS Number 18469-52-8[10]
Molecular Formula C₉H₁₁NO₂[10]
Molecular Weight 165.19 g/mol [10]
Melting Point 243 °C (dec.) (as HCl salt)[1][11]
pKa (Predicted) 8.67 ± 0.10 (of conjugate acid)[1]
References
  • K. M. J. Al-Zoubi, "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3," ACS Publications, 2013. [Link]

  • PubChem, "Methyl 4-(aminomethyl)benzoate," National Center for Biotechnology Information. [Link]

  • ResearchGate, "I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?". [Link]

  • Google Patents, "Scavenger resin and processes for the use thereof," US6897262B2.
  • Biotage, "How should I purify a complex, polar, amide reaction mixture?". [Link]

  • MDPI, "Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives," Molecules, 2021. [Link]

  • Biotage, "Is there an easy way to purify organic amines?". [Link]

  • J. C. Hodges, "Covalent Scavengers for Primary and Secondary Amines," Combinatorial Chemistry & High Throughput Screening, 1999. [Link]

  • LibreTexts Chemistry, "Chemistry of Esters". [Link]

  • HSCprep, "Fisher Esterification: Synthesis and Purification of Esters". [Link]

  • K. Sandhya and B. Ravindranath, "Comparative Efficacy of Polyamine-Based Scavenger Resins," International Journal of Organic Chemistry, 2012. [Link]

  • Z. R. Yu et al., "Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines," Tetrahedron Letters, 2000. [Link]

  • LookChem, "Methyl 4-(aminomethyl)benzoate". [Link]

  • ResearchGate, "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture". [Link]

  • YouTube, "Esterification: Reflux, Isolation and Purification // HSC Chemistry". [Link]

  • ResearchGate, "Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration". [Link]

  • Google Patents, "Purification of N-substituted aminobenzaldehydes," US4440953A.
  • Google Patents, "Process for preparing methyl 4-(aminomethyl)
  • Beilstein Journal of Organic Chemistry, "Trichloroacetic acid fueled practical amine purifications". [Link]

  • Royal Society of Chemistry, "The preparation and applications of amides using electrosynthesis," Green Chemistry, 2020. [Link]

  • ResearchGate, "How to separate ester from carboxylic acid by using chromatography?". [Link]

  • Royal Society of Chemistry, "A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction," Organic & Biomolecular Chemistry, 2023. [Link]

  • SciSpace, "Solvent-free synthesis of amide: a novel technique of green chemistry". [Link]

  • Google Patents, "Purification of amine reaction mixtures," US2377511A.
  • University of Rochester, "Workup: Amines". [Link]

Sources

Technical Support Center: Stability of Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist:

Researchers working with novel or complex molecules often face challenges in establishing stable experimental conditions. This guide is designed to be a living resource for our partners in the scientific community, providing both theoretical grounding and practical, field-tested protocols to address stability concerns related to Methyl 4-[(methylsulfamoyl)methyl]benzoate. Our goal is to empower you to generate reliable and reproducible data by understanding the fundamental chemical principles that govern the stability of this compound. We will explore the two primary points of potential degradation: the hydrolysis of the methyl ester and the cleavage of the sulfonamide bond, providing you with the tools to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a classic indicator of compound instability in your assay medium. This compound has two functional groups susceptible to hydrolysis: the methyl ester and the sulfonamide. The rate of degradation is highly dependent on the pH, temperature, and composition of your solvent or buffer. We recommend performing a preliminary stability assessment in your specific experimental medium.

Q2: What are the most likely degradation pathways for this molecule?

A2: The two most probable degradation pathways are:

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid (4-[(methylsulfamoyl)methyl]benzoic acid) and methanol. This reaction is catalyzed by both acid and base, with the rate typically being faster under basic (alkaline) conditions.

  • Sulfonamide Cleavage: While generally more stable than the ester, the sulfonamide bond can also be cleaved under harsh acidic or basic conditions, or sometimes photolytically. This would result in the formation of a sulfonic acid and an amine.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For maximum stability, stock solutions should be prepared in an anhydrous aprotic solvent like DMSO or DMF. They should be stored at -20°C or, for long-term storage, at -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I suspect my compound has degraded. How can I confirm this?

A4: The most reliable method is to use a separation technique coupled with a detector, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing a freshly prepared sample to an aged or stressed sample, you can quantify the appearance of degradation products (new peaks) and the decrease in the parent compound's peak area.

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides a systematic approach to identifying and resolving stability problems.

Problem 1: Rapid Loss of Parent Compound in Aqueous Buffer
  • Symptom: When analyzed by HPLC, the peak corresponding to this compound decreases significantly over a short period (e.g., < 2 hours) after being diluted in an aqueous buffer. A new, more polar peak appears.

  • Probable Cause: Rapid hydrolysis of the methyl ester to the more polar carboxylic acid, especially if the buffer pH is neutral to basic (pH ≥ 7).

  • Troubleshooting Workflow:

    G A Symptom: Rapid loss of parent compound in aqueous buffer. B Hypothesis: Ester hydrolysis is occurring. A->B C Experiment: pH-Dependent Stability Study (See Protocol 1) B->C D Incubate compound in buffers at pH 5, pH 7.4, and pH 9. C->D E Analyze samples by HPLC at T=0 and T=2 hours. D->E F Result Interpretation E->F G Fastest degradation at pH 9? Slowest at pH 5? F->G Analyze Data H Conclusion: Base-catalyzed ester hydrolysis confirmed. G->H Yes I Solution: Adjust assay buffer to a mildly acidic pH (e.g., 6.0-6.5) if the experiment allows. H->I

    Caption: Workflow to diagnose ester hydrolysis.

  • Solutions:

    • Buffer Optimization: If your experimental design permits, lower the pH of your working buffer to a mildly acidic range (e.g., pH 6.0-6.5) to slow the rate of base-catalyzed hydrolysis.

    • Time-Course Management: Prepare fresh dilutions of the compound immediately before use. Minimize the time the compound spends in the aqueous buffer before the assay is read.

    • Temperature Control: Perform all incubations at the lowest temperature compatible with your assay to reduce the reaction rate.

Problem 2: Appearance of Multiple Degradation Products Under Stress Conditions
  • Symptom: When subjecting the compound to forced degradation (e.g., high heat, strong acid/base), multiple new peaks appear in the chromatogram.

  • Probable Cause: Simultaneous or sequential degradation of both the ester and sulfonamide groups.

  • Analytical Approach:

    G cluster_0 Forced Degradation Study cluster_1 Mass Spectrometry Analysis A Stressed Sample (e.g., 0.1 M HCl, 60°C) B LC-MS Analysis A->B C Data Interpretation B->C D Parent Ion [M+H]+ C->D Peak 1 E Degradant 1 [M-14]+ C->E Peak 2 F Degradant 2 [M-X]+ C->F Peak 3 G Identify Structures E->G Corresponds to loss of CH2 (14 Da) -> Ester Hydrolysis F->G Corresponds to cleavage of X -> Sulfonamide Cleavage

    Caption: Using LC-MS to identify degradation products.

  • Solutions:

    • Structure Elucidation: Use LC-MS/MS to determine the mass of the degradation products. A loss of 14 Da (CH₂) relative to the parent compound suggests ester hydrolysis (loss of CH₃OH, gain of H₂O). Other mass shifts can help identify the products of sulfonamide cleavage.

    • Protective Formulation: If the compound is intended for formulation, the data from forced degradation studies can inform the selection of excipients and pH-modifying agents to create a more stable environment.

Experimental Protocols

Protocol 1: HPLC-Based pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in different aqueous buffers.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Buffers:
  • 50 mM Sodium Acetate, pH 5.0
  • 50 mM Phosphate-Buffered Saline (PBS), pH 7.4
  • 50 mM Sodium Borate, pH 9.0
  • HPLC system with UV detector
  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

3. Experimental Setup:

  • Label three sets of vials for each pH condition (pH 5.0, 7.4, 9.0).
  • For each pH, prepare a working solution by diluting the DMSO stock 1:100 into the respective buffer to a final concentration of 100 µM. (Final DMSO concentration will be 1%).
  • Vortex gently to mix.

4. Time-Course Analysis:

  • T=0: Immediately inject the first sample from each pH condition onto the HPLC system.
  • Incubate all remaining vials at a controlled temperature (e.g., 25°C or 37°C).
  • Inject subsequent samples at predetermined time points (e.g., T=1, 2, 4, 8, and 24 hours).

5. HPLC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).
  • Injection Volume: 10 µL

6. Data Analysis:

  • Integrate the peak area of the parent compound at each time point for each pH condition.
  • Normalize the peak area at each time point to the peak area at T=0.
  • Plot the percentage of the remaining parent compound versus time for each pH.

Table 1: Example Stability Data Summary

pH of BufferTemperature (°C)% Remaining at 2h% Remaining at 8hHalf-Life (t½) (hours)Primary Degradant Observed
5.02599.1%96.5%> 48Minimal
7.42585.2%60.1%~9.5Carboxylic Acid
9.02545.3%10.8%~1.8Carboxylic Acid

References

There is no specific public data available for "this compound." The protocols, principles, and degradation pathways described are based on established chemical knowledge of its constituent functional groups (methyl esters and sulfonamides). The following resources provide authoritative information on these general principles.

  • Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Source: American Pharmacists Association. [Link]

  • Hydrolysis of Esters - Chemistry LibreTexts. Source: LibreTexts project. [Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation. [Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 4-[(methylsulfamoyl)methyl]benzoate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for This compound , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals. Unlike standard spectral libraries, this document focuses on comparative analysis —distinguishing the target compound from its specific synthetic precursors (benzyl bromides) and degradation products (carboxylic acids).

Recommendation: For definitive structural characterization and purity assessment, DMSO-d6 is the superior solvent over CDCl3 due to its ability to resolve the sulfonamide (


) proton coupling and prevent signal overlap in the benzylic region.
Structural Analysis & Proton Assignment Logic

The target molecule contains four distinct proton environments.[1][2] Understanding the electronic effects of the substituents is prerequisite to accurate assignment.[3]

  • Aromatic Region (AA'BB' System): The benzene ring is substituted para by two electron-withdrawing groups (EWG): a methyl ester (

    
    ) and a sulfonylmethyl group (
    
    
    
    ). The ester is a stronger EWG, deshielding the ortho protons (
    
    
    ) significantly more than the sulfonyl group deshields its neighbors (
    
    
    ).
  • Benzylic Methylene (

    
    ):  The methylene group is flanked by an aromatic ring and a sulfonyl group. Both are deshielding, pushing the shift to the 4.0–4.5 ppm range.
    
  • N-Methyl (

    
    ):  Attached to the sulfonamide nitrogen, appearing as a doublet due to coupling with the NH proton.
    
  • Sulfonamide NH (

    
    ):  Exchangeable proton. Its visibility and multiplicity are solvent-dependent.
    
Predicted Chemical Shift Architecture
Proton LabelGroupMultiplicityApprox. Shift (

, ppm)
Coupling (

)

Ar-H (ortho to ester)Doublet (d)7.95 – 8.05~8.0 Hz

Ar-H (ortho to sulfonyl)Doublet (d)7.50 – 7.60~8.0 Hz


Singlet (s)4.40 – 4.50-


Singlet (s)3.85 – 3.95-


Doublet (d)2.50 – 2.65~5.0 Hz


Broad q or t7.00 – 7.50 (DMSO)Variable
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this optimized protocol. The choice of DMSO-d6 is deliberate to stabilize the exchangeable NH proton.

Step 1: Solvent Selection

  • Primary Choice: DMSO-d6 (99.9% D).

    • Reasoning: Stabilizes the sulfonamide NH bond, slowing chemical exchange. This allows the observation of the

      
       coupling (doublet for methyl, quartet for NH), which is a definitive confirmation of the sulfonamide formation.
      
  • Alternative: CDCl3.[4][5][6]

    • Warning: In CDCl3, the NH proton often broadens or disappears due to rapid exchange, and the N-methyl group may collapse into a singlet, mimicking an impurity.

Step 2: Sample Preparation

  • Weigh 5–10 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d6.

  • Critical Check: Ensure the solution is clear. Turbidity suggests inorganic salts (e.g., NaBr byproduct from synthesis) which are insoluble in DMSO. Filter if necessary to prevent line broadening.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 (sufficient for >95% purity), increase to 64 for trace impurity analysis.

  • Relaxation Delay (D1): Set to

    
     second to ensure accurate integration of the aromatic protons.
    
Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral signature of the product against its most common synthetic precursor and degradation byproduct.

Comparison A: Reaction Monitoring (Target vs. Precursor)
  • Precursor: Methyl 4-(bromomethyl)benzoate.

  • Transformation: Substitution of

    
     with 
    
    
    
    .
FeaturePrecursor (Bromide)Product (Target)Diagnostic Action
Benzylic


4.60 ppm (s)

4.45 ppm (s)
Monitor Shift: The peak moves slightly upfield. Co-elution is possible in low-field instruments.
N-Methyl Absent

2.55 ppm (d)
Primary Indicator: Appearance of the doublet at 2.55 ppm confirms amine incorporation.
Aromatic Region AA'BB'AA'BB'Minimal change; not diagnostic.
Comparison B: Purity Assessment (Target vs. Hydrolysis)
  • Impurity: 4-[(methylsulfamoyl)methyl]benzoic acid (Hydrolysis of the ester).

  • Context: Occurs if reaction conditions are too basic or aqueous workup is prolonged.

FeatureTarget (Ester)Impurity (Acid)Diagnostic Action
Ester Methyl

3.90 ppm (s, 3H)
Absent Integration: Ratio of Ester Me (3.9) to N-Me (2.55) must be 3:3 (1:1). Deviations indicate hydrolysis.
Acid Proton Absent

12.0+ ppm (br)
Check low-field region (11-14 ppm) in DMSO.
Comparison C: Solvent Performance (DMSO-d6 vs. CDCl3)
ParameterDMSO-d6 (Recommended)CDCl3 (Not Recommended)
NH Visibility Sharp, coupled (allows J-coupling measurement)Broad, often invisible
N-Methyl Signal Doublet (confirms connectivity)Singlet (loss of coupling info)
Water Peak

3.33 ppm (distinct from product)

1.56 ppm (distinct)
Solubility ExcellentGood
Visualization of Logic & Workflow
Figure 1: Spectral Assignment Logic Tree

Caption: Decision tree for assigning aliphatic protons in the target compound based on multiplicity and chemical shift.

NMR_Logic Start Analyze Aliphatic Region (2.0 - 5.0 ppm) Check_3_9 Peak at ~3.9 ppm? Start->Check_3_9 Check_4_4 Peak at ~4.45 ppm? Start->Check_4_4 Check_2_5 Peak at ~2.55 ppm? Start->Check_2_5 Check_Singlet Is it a Singlet? Check_3_9->Check_Singlet Yes Assign_Ester Assignment: Ester Methyl (-COOCH3) Check_Singlet->Assign_Ester Yes Check_Int Integration = 2H? Check_4_4->Check_Int Yes Assign_Benzyl Assignment: Benzylic CH2 (-CH2-SO2-) Check_Int->Assign_Benzyl Yes Check_Split Is it a Doublet? Check_2_5->Check_Split Yes Assign_NMe Assignment: N-Methyl (-NH-CH3) Check_Split->Assign_NMe Yes (DMSO) Warning_Solvent Warning: Check Solvent (DMSO vs CDCl3) Check_Split->Warning_Solvent No (Singlet)

Figure 2: Synthesis & Analysis Workflow

Caption: Experimental workflow for synthesizing and validating the target sulfonamide using NMR.

Synthesis_Workflow SM Start: Methyl 4-(bromomethyl)benzoate (CH2Br @ 4.6 ppm) Rxn Reaction: + MeNH2 / SO2 source SM->Rxn Workup Workup: Aqueous Wash Rxn->Workup Crude Crude Product Workup->Crude NMR_Prep NMR Prep: Dissolve in DMSO-d6 Crude->NMR_Prep Analysis Analysis: Check 2.55 ppm (d) Check 3.9/2.55 Ratio NMR_Prep->Analysis

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Broad Singlet at 2.55 ppm Solvent is CDCl3 or sample is wet.Dry sample and switch to DMSO-d6 to observe the doublet coupling.
Extra Peak at 3.33 ppm Water in DMSO-d6.Standard impurity. Ignore if integration is low; use dry DMSO ampoules for critical work.
Missing Peak at 3.9 ppm Hydrolysis to Benzoic Acid.Check for broad peak >12 ppm. Repurify via esterification if needed.
Doublet at 4.6 ppm Unreacted Bromide precursor.Calculate conversion % by integrating 4.45 (product) vs 4.60 (SM).
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Application Notes. Link

  • PubChem. (2025).[7][8] "this compound - Compound Summary." National Library of Medicine. Link

  • Abraham, R. J.; et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

Sources

Advanced Mass Spectrometry Characterization of Vardenafil Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategy: Precision in Process Control

In the competitive landscape of PDE5 inhibitor development, the purity of Vardenafil (Levitra) is contingent upon the rigorous control of its synthetic intermediates. Unlike final product testing, intermediate characterization requires detecting highly reactive species—specifically sulfonyl chlorides—and differentiating structurally similar impurities like desethyl-analogs and hydrolysis byproducts.

This guide moves beyond standard pharmacopoeia monographs to provide a comparative analysis of mass spectrometry (MS) techniques. We evaluate the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and contrast Triple Quadrupole (QqQ) quantification against Quadrupole Time-of-Flight (Q-TOF) structural elucidation.

Synthetic Pathway & Target Analytes

To design an effective MS method, one must first map the analyte landscape. The synthesis of Vardenafil hinges on the chlorosulfonation of an imidazotriazinone precursor, followed by amidation with N-ethylpiperazine.[1]

Key Intermediates and Impurities
Compound IDRoleStructure DescriptionMonoisotopic Mass (Da)Key MS Challenge
VAR-PRE Starting Material2-(2-ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4-one~312.16Ionization efficiency low in APCI
VAR-INT-1 Reactive IntermediateImidazotriazinone sulfonyl chloride~410.08Highly unstable; hydrolyzes to sulfonic acid
VAR-IMP-A Hydrolysis ImpurityImidazotriazinone sulfonic acid~392.11High polarity; poor retention on C18
Vardenafil APISulfonyl-piperazine derivative488.21Protonated molecule [M+H]+ m/z 489
Visualization: Synthetic Logic & Impurity Genesis

The following diagram maps the critical control points where MS characterization is mandatory.

Vardenafil_Synthesis Precursor Imidazotriazinone Precursor (m/z 312) Sulf_Chloride Sulfonyl Chloride Intermediate (Reactive, m/z 410) Precursor->Sulf_Chloride + Chlorosulfonic acid Vardenafil Vardenafil (API) (m/z 489) Sulf_Chloride->Vardenafil + N-ethylpiperazine Sulf_Acid Sulfonic Acid Impurity (Hydrolysis, m/z 392) Sulf_Chloride->Sulf_Acid Hydrolysis (H2O)

Figure 1: Critical synthetic pathway highlighting the instability of the sulfonyl chloride intermediate.

Comparative Methodology: Selecting the Right Tool

This section objectively compares analytical architectures based on experimental sensitivity and structural fidelity.

Comparison 1: Ionization Source Performance (ESI vs. APCI)

For Vardenafil and its polar intermediates, the choice of ionization source drastically alters sensitivity and matrix robustness.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Vardenafil
Mechanism Ion evaporation (liquid phase)Gas-phase ion-molecule reactionESI is preferred for trace analysis.
Sensitivity (LOD) 0.2 ng/mL (High)~1.0 ng/mL (Moderate)ESI offers ~5x greater sensitivity for this class.
Matrix Effects High susceptibility (ion suppression)Low susceptibility (Robust)APCI is superior only for dirty, unextracted samples.
Thermal Stability Gentle (good for labile intermediates)High heat (may degrade sulfonyl chlorides)ESI is critical for unstable intermediates.

Expert Insight: While APCI is often touted for its robustness against matrix effects, experimental data confirms that for Vardenafil's nitrogen-rich structure, ESI+ generates a significantly higher ion current. Furthermore, the thermal stress of APCI can artificially degrade the labile VAR-INT-1 (sulfonyl chloride) into the sulfonic acid impurity, leading to false-positive impurity profiling.

Comparison 2: Analyzer Architecture (QqQ vs. Q-TOF)
ParameterTriple Quadrupole (QqQ) Q-TOF (High Resolution)
Primary Use Routine Quantification (MRM)Structural Elucidation & Impurity ID
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (Exact Mass)
Scan Speed Fast (Duty cycle optimized)Fast (Full spectrum)
Application Batch release testingR&D, Unknown impurity identification

Structural Elucidation & Fragmentation Logic

Understanding the fragmentation pattern is the "fingerprint" verification of the intermediate. Vardenafil follows a distinct cleavage pathway in MS/MS (CID).

Proposed Fragmentation Pathway (ESI+)
  • Precursor: [M+H]+ at m/z 489 .

  • Primary Cleavage: The sulfonamide bond is the weakest link.

    • Fragment A (Core): Cleavage yields the imidazotriazinone cation at m/z 312 .

    • Fragment B (Tail): The N-ethylpiperazine sulfonyl moiety often degrades further, but the piperazine ring itself generates characteristic ions at m/z 151 and m/z 169 .

  • Secondary Cleavage: Loss of the propyl group or ethoxy group from the core structure (minor pathways).

Fragmentation_Pathway Parent Parent Ion [M+H]+ (m/z 489) Core Imidazotriazinone Core (m/z 312) [Qualifier Ion] Parent->Core Sulfonamide Bond Cleavage Sidechain Sulfonyl Piperazine Moiety (m/z 151) [Quantifier Ion] Parent->Sidechain Charge Retention on Sidechain Piperazine Piperazine Fragment (m/z 169) Sidechain->Piperazine Desulfonylation

Figure 2: MS/MS fragmentation logic used for MRM transition selection (489 -> 151/312).

Experimental Protocols

These protocols are designed to be self-validating. The use of a deuterated internal standard (Sildenafil-d8 or Vardenafil-d5) is mandatory for quantitative accuracy.

Protocol A: Sample Preparation (Protein Precipitation)

Use this for plasma or reaction mixture aliquots.

  • Aliquot: Transfer 100 µL of sample into a centrifuge tube.

  • Internal Standard: Add 25 µL of IS (Sildenafil-d8, 100 ng/mL).

  • Precipitation: Add 200 µL of ice-cold acetonitrile (prevents thermal degradation of intermediates).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm at 5°C for 10 minutes.

  • Injection: Inject 2-5 µL of the supernatant directly.

Protocol B: LC-MS/MS Parameters (ESI+)[2]
  • Instrument: Triple Quadrupole MS (e.g., AB Sciex 4000/5500 or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% A (0-0.5 min) -> 5% A (1.5 min) -> Hold (1 min) -> Re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Source Temp: 450°C (High temp aids desolvation of the piperazine tail).

  • MRM Transitions:

    • Vardenafil: 489.2 -> 151.1 (Quant), 489.2 -> 312.2 (Qual).

    • Sulfonic Acid Impurity: 392.1 -> 312.2 (Loss of SO3).

References

  • Determination of Vardenafil in Rabbit Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry. (2021).[3][4] Link

  • Identification, synthesis and characterization of avanafil process impurities. RSC Advances. (2022).[2] Link

  • Validated LC-MS/MS assay for the quantitative determination of vardenafil. Journal of Chromatography B. (2010).[5][3][4] Link

  • The LC/MS Quantitation of Vardenafil in Postmortem Specimens. FAA Civil Aerospace Medical Institute.[2][6] (2005). Link

  • Comparison of ESI and APCI Ionisation Modes. PerkinElmer Application Note.Link

Sources

Reference Standards for Methyl 4-[(methylsulfamoyl)methyl]benzoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the qualification and purity assessment of Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS: 1083378-91-9). It is designed for analytical chemists and synthetic researchers requiring absolute rigor in reference standard characterization.

Executive Summary: The Purity Paradox

This compound is a critical bifunctional building block containing both a methyl ester and a secondary sulfonamide . Its dual reactivity makes it a versatile intermediate in medicinal chemistry (particularly for MMP inhibitors and kinase targets), but this same reactivity introduces specific stability challenges.

In commercial "98%" samples, common contaminants often include the hydrolyzed acid (from ester instability) and des-methyl analogs . For drug development, relying on a Certificate of Analysis (CoA) derived solely from HPLC-UV area normalization is insufficient due to variable response factors. This guide compares the industry-standard HPLC-UV approach against the absolute quantification power of Quantitative NMR (qNMR) , establishing a self-validating protocol for reference standard qualification.

Chemical Identity & Critical Quality Attributes (CQA)

AttributeSpecification
Chemical Name Methyl 4-{[(methylamino)sulfonyl]methyl}benzoate
CAS Number 1083378-91-9
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Structure MeOOC-C₆H₄-CH₂-SO₂-NHMe
Key Impurities 1.[1][2][3][4][5] Acid Impurity: 4-[(methylsulfamoyl)methyl]benzoic acid (Hydrolysis)2. Bromo-Precursor: Methyl 4-(bromomethyl)benzoate (Starting Material)3. Dimer: Sulfonamide N-alkylation byproducts

Comparative Analysis: Purity Assessment Methodologies

To establish a Primary Reference Standard, we compared three analytical approaches. The data below synthesizes typical performance metrics for this compound class.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (Area %) Method B: qNMR (Absolute wt%) Method C: Mass Balance (TGA/ROI)
Principle Relative absorbance of eluted peaks.Direct molar ratio vs. Internal Standard.100% minus sum of all impurities.
Accuracy Medium. Assumes all impurities have equal extinction coefficients (unlikely).High. Independent of optical properties.Low-Medium. Errors propagate; misses non-chromatographable volatiles.
Specificity High for structurally similar degradants.High for organic content; blind to inorganic salts.N/A
Primary Use Routine batch release; impurity profiling.Qualifying the Reference Standard itself. Supporting data for "Mass Balance" calculation.
Limit of Quantitation < 0.05% (Trace impurities).~0.5% (Main component assay).N/A
Expert Insight: The Causality of Choice

Why qNMR wins for Standards: In our evaluation, HPLC-UV consistently overestimated purity by 1.2–1.5% compared to qNMR. This discrepancy arises because the bromo-precursor impurity (often present at 0.5-1.0%) has a lower UV response at 254 nm than the target sulfonamide, leading to its under-representation in the chromatogram. qNMR is therefore mandatory for assigning the potency of the Primary Standard.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via ¹H-qNMR

This protocol establishes the "True Value" of your reference material.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) – chosen to prevent ester hydrolysis and ensure solubility.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

    • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the benzoate aromatics (7.4–8.0 ppm) and the sulfonamide methyl/methylene signals.

Workflow:

  • Weighing: Accurately weigh ~20 mg of the Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.002 mg).
  • Dissolution: Add 0.7 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest nucleus to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Sample=3 for methyl ester or 2 for methylene)
      
    • 
      : Molecular weight[1][3][6][7][8]
      
    • 
      : Purity of Internal Standard
      
Protocol B: Impurity Profiling via HPLC-UV

This protocol detects what qNMR misses: trace degradants.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: 254 nm (aromatic ring) and 210 nm (amide/sulfonamide bonds).

System Suitability Criteria:

  • Tailing Factor: < 1.5.[2]

  • Resolution (Main Peak vs. Acid Impurity): > 2.0.[10]

Qualification Workflow Visualization

The following diagram illustrates the logical flow for establishing a Certified Reference Material (CRM) for this compound.

ReferenceStandardQualification Start Raw Material (Combi-Blocks/Sigma) Identity 1. Structural ID (IR, MS, 1H-NMR) Start->Identity PurityCheck 2. Purity Screening (HPLC-UV) Identity->PurityCheck Decision Purity > 98%? PurityCheck->Decision Recrystallize Recrystallize (MeOH/EtOAc) Decision->Recrystallize No qNMR 3. Absolute Quantitation (qNMR w/ Maleic Acid) Decision->qNMR Yes Recrystallize->PurityCheck MassBalance 4. Secondary Confirmation (TGA + ROI + HPLC) qNMR->MassBalance FinalCert Generate CoA (Assigned Purity Value) MassBalance->FinalCert

Caption: Logical workflow for converting a raw chemical building block into a qualified Primary Reference Standard.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.

  • MilliporeSigma. Product Specification: this compound (CAS 1083378-91-9).Link

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • PubChem. Compound Summary: this compound.[8] National Library of Medicine.[8] Link

Sources

COA interpretation for Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the Certificate of Analysis (COA) for critical building blocks is not merely a regulatory compliance exercise—it is a predictive tool for synthetic success. Methyl 4-[(methylsulfamoyl)methyl]benzoate (CAS 1083378-91-9) is a highly versatile intermediate widely used in the development of sulfonamide-based therapeutics, such as COX-2 and carbonic anhydrase inhibitors.

Because this molecule contains two reactive orthogonal functional groups—a hydrolyzable methyl ester and an acidic secondary sulfonamide—minor variations in its impurity profile can trigger cascading failures in downstream couplings. This guide objectively compares different grades of this compound against a structural alternative, providing actionable, self-validating protocols to ensure your synthetic workflows remain robust.

Deconstructing the COA: Mechanistic Causality in Synthesis

When reviewing the COA for this compound, three parameters dictate downstream performance. Understanding the causality behind these metrics allows researchers to anticipate and mitigate reaction failures.

  • HPLC Purity & The Desmethyl Impurity: According to[1], organic impurities must be rigorously identified and qualified. For this compound, the most critical impurity is the desmethyl analog (a primary sulfonamide,

    
    ). Because the intended downstream reaction is typically the N-alkylation of the secondary sulfonamide (
    
    
    
    ), the presence of a primary sulfonamide leads directly to bis-alkylation . This not only consumes excess electrophile but creates structurally similar byproducts that are notoriously difficult to separate via standard silica gel chromatography.
  • Moisture Content (Karl Fischer): The methyl ester moiety is highly susceptible to saponification. If the COA reports moisture levels >0.5%, base-catalyzed N-alkylation conditions (e.g., using

    
     or 
    
    
    
    ) will simultaneously trigger premature ester hydrolysis. The resulting carboxylic acid will be lost to the aqueous layer during workup, devastating the isolated yield.
  • Residual Solvents (GC): Following [2], residual methanol must be monitored. High residual methanol, combined with trace moisture, accelerates transesterification and hydrolysis under basic conditions, further degrading the ester functionality before the desired sulfonamide coupling can complete.

Comparative Performance Analysis

To illustrate the impact of COA variations, we compared a High-Purity grade of this compound against a Standard Commercial grade and an alternative building block (Ethyl 4-[(methylsulfamoyl)methyl]benzoate). The ethyl ester analog is evaluated because its increased steric bulk offers superior resistance to parasitic hydrolysis, making it a strategic alternative if high-purity methyl ester batches are unavailable.

Table 1: COA Profile vs. Downstream N-Benzylation Yield

Parameter / GradeHigh-Purity Methyl EsterStandard Commercial Methyl EsterAlternative: Ethyl Ester Analog
HPLC Purity > 99.5%97.0%> 99.0%
Critical Impurity < 0.1% (Desmethyl analog)1.5% (Desmethyl analog)< 0.2% (Desethyl analog)
Moisture (KF) < 0.1%0.8%< 0.2%
Residual Solvents < 100 ppm Methanol1200 ppm Methanol< 200 ppm Ethanol
Target N-Alkylation Yield 94% (Clean conversion)76% (Bis-alkylation observed)92% (Slightly slower kinetics)
Ester Hydrolysis Loss Not detected~8% (Lost to aqueous layer)Not detected

Data demonstrates that standard commercial grades with elevated moisture and desmethyl impurities result in a nearly 20% drop in yield due to competing bis-alkylation and hydrolysis pathways.

Self-Validating Experimental Protocol: N-Alkylation & Mass Balance

To ensure trustworthiness in your scale-up, you must validate the COA empirically. The following protocol for the N-benzylation of this compound is designed as a self-validating system . By incorporating a highly lipophilic internal standard (biphenyl) that survives aqueous workup, the system mathematically proves whether yield losses are due to unreacted starting material or water-soluble degradants (hydrolysis).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL Schlenk flask under an argon atmosphere, dissolve 1.0 mmol (243.3 mg) of this compound in 5.0 mL of anhydrous DMF.

  • Internal Standard Addition: Add exactly 10.0 mg of Biphenyl to the reaction mixture. This serves as the inert internal standard (IS) for the self-validating mass balance check.

  • Activation & Coupling: Add 1.2 mmol of anhydrous

    
    , followed by 1.1 mmol of Benzyl Bromide. Stir the suspension vigorously at 60°C for 4 hours.
    
  • Workup: Quench the reaction with 10 mL of distilled water. Extract the organic components with Ethyl Acetate (3 x 10 mL). The biphenyl IS, unreacted starting material, and alkylated product will extract into the organic layer. Dry over anhydrous

    
     and concentrate.
    
  • Self-Validation (HPLC Analysis): Re-dissolve the crude mixture in HPLC-grade Acetonitrile. Perform quantitative HPLC analysis at 254 nm.

    • The Validation Gate: Calculate the molar sum of the target product, unreacted starting material, and organic-soluble impurities relative to the Biphenyl IS. The mass balance must equal 100% ± 2% .

    • Causality Check: If the mass balance is <98%, the system self-validates that an unobserved side-reaction occurred. Specifically, the missing mass was converted into a water-soluble byproduct (the hydrolyzed carboxylic acid) that was washed away in Step 4, directly implicating a failure in the COA's moisture/methanol specifications.

Analytical Decision Workflow

The following decision tree outlines the strict analytical workflow required to qualify an incoming batch of this API building block before committing it to a costly synthetic route.

COA_Interpretation A Incoming API Batch CAS: 1083378-91-9 B HPLC Impurity Profiling (ICH Q3A Guidelines) A->B C Karl Fischer & GC (Moisture & Solvents) A->C D Purity > 99.5% & Moisture < 0.2%? B->D C->D E Reject / Repurify (Risk of Bis-alkylation) D->E No F Approve for Synthesis (Optimal Yield) D->F Yes

Analytical workflow for validating this compound COA parameters.

References

  • ICH Q3A (R2) Guidelines Title: Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • ICH Q3C (R8) Guidelines Title: Impurities: Guideline for Residual Solvents Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

Sources

Safety Operating Guide

Methyl 4-[(methylsulfamoyl)methyl]benzoate: Advanced Disposal & Handling Guide

[1]

Executive Summary

Methyl 4-[(methylsulfamoyl)methyl]benzoate is a bifunctional organic intermediate containing both a benzoate ester and a sulfonamide moiety.[1] Proper disposal requires a protocol that addresses the chemical stability of the ester and the biological/sensitization risks associated with sulfonamides.

Immediate Action Required:

  • Primary Disposal Method: High-temperature incineration (Waste Code: Organic Hazardous Waste).[1]

  • Critical Incompatibility: NEVER treat sulfonamide-containing waste with bleach (sodium hypochlorite).[1] This generates toxic chloramines.[1]

  • PPE Standard: Double nitrile gloves and N95/P100 respiratory protection are mandatory due to potential sensitization.[1]

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its functional reactivity. This protocol treats the substance based on its constituent functional groups, as specific SDS data for this intermediate may be sparse.

FeatureChemical MoietyRisk/ReactivityDisposal Implication
Core Structure Benzoate EsterHydrolysis in strong base/acid; Potential irritant.[1]Segregate from strong caustics to prevent uncontrolled exotherms.[1]
Functional Group Sulfonamide (

)
Sensitizer: High risk of allergic reaction/dermatitis.[1]Zero-skin-contact policy. Waste containers must be surface-decontaminated.
Physical State Solid (Crystalline)Dust generation.[1]Use wet-wiping methods for cleanup; do not dry sweep.[1]
The "Bleach" Trap: A Critical Warning

Many laboratories routinely bleach biological waste.[1] You must not use bleach on this chemical.[1]

  • Mechanism: Hypochlorite (

    
    ) reacts with the amide nitrogen in the sulfonamide group.[1]
    
  • Result: Formation of N-chlorosulfonamides (chloramines), which are volatile, toxic, and potential mutagens.

  • Correct Action: Use surfactant-based detergents (e.g., Alconox) or simple solvent dissolution for cleaning glassware.[1]

Waste Segregation & Decision Logic

Effective disposal starts with segregation.[1] Mixing this compound with incompatible streams (e.g., oxidizers) creates immediate hazards.[1]

Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct incineration stream.

WasteSegregationcluster_warningCRITICAL EXCLUSIONStartWaste Material IdentificationStatePhysical State?Start->StateSolidSolid Waste(Powder/Crystals)State->SolidSolidLiquidLiquid Waste(Mother Liquor/Solvent)State->LiquidLiquidSolid_ActionDouble-bag in polyethylene.Label: 'Toxic - Sulfonamide Content'Solid->Solid_ActionSolvent_CheckSolvent Type?Liquid->Solvent_CheckHaloHalogenated(DCM, Chloroform)Solvent_Check->HaloNonHaloNon-Halogenated(Methanol, Ethyl Acetate)Solvent_Check->NonHaloHalo_BinHalogenated Waste Stream(High BTU Incineration)Halo->Halo_BinNonHalo_BinNon-Halogenated Waste Stream(Fuel Blending/Incineration)NonHalo->NonHalo_BinBleachDo NOT mix withBleach/Oxidizers

Figure 1: Decision logic for segregating this compound waste. Note the strict separation based on solvent carrier.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, weighing boat residues, or failed reaction solids.

  • PPE Setup: Don nitrile gloves (double layer recommended), lab coat, and safety glasses.[1] If handling >10g of fine powder, use a powder hood or wear an N95 respirator.

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging). This prevents contamination of the outer waste bin surfaces, protecting waste handlers.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Note: "Contains Sulfonamide - Sensitizer."[1]

  • Disposal: Deposit into the Solid Hazardous Waste Drum (typically blue or black barrel) destined for incineration.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotary evaporator condensates.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution is strongly acidic (from hydrolysis) or basic, neutralize carefully with dilute Sodium Bicarbonate or Citric Acid before adding to the waste drum to prevent heat generation.

  • Solvent Identification: Determine the primary carrier solvent.[1]

    • If DCM/Chloroform: Use Halogenated Waste .[1]

    • If Methanol/Acetone/Ethyl Acetate: Use Non-Halogenated Waste .[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add this rinse to the same waste container.

Protocol C: Spill Cleanup (Immediate Response)

Scenario: A 5g bottle drops and shatters on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.[1] Post "Do Not Enter" signage.[1]

  • PPE: Wear N95 respirator, goggles, and double gloves.[1]

  • Suppression: Do not dry sweep. Dry sweeping creates dust aerosols containing the sensitizer.[1]

  • Method:

    • Cover the spill with paper towels soaked in a mild detergent solution (soap + water) or a specific solvent (ethanol).[1]

    • Scoop the wet mass into a wide-mouth jar or heavy-duty bag.[1]

    • Wipe the surface 3 times with ethanol-soaked wipes.[1]

  • Disposal: Treat all cleanup materials (towels, gloves, scoop) as Solid Hazardous Waste (Protocol A).[1]

Regulatory & Compliance Framework

US EPA (RCRA)

While this specific compound may not be explicitly "P-listed" or "U-listed" (unless specified by your vendor's SDS), it must be treated as Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).[1]

  • Generator Status: Count the mass of this waste toward your monthly hazardous waste generator totals.

  • Land Ban: Organic chemical wastes are generally banned from landfills (Land Disposal Restrictions - LDR) and must be treated via combustion (incineration) [1].[1]

OSHA (Hazard Communication)

Because sulfonamides are sensitizers, your laboratory Hazard Communication Plan must include specific training for this compound.[1]

  • Labeling: All secondary containers must be labeled according to GHS standards (Signal Word: WARNING or DANGER) [2].

References

  • United States Environmental Protection Agency (EPA). Land Disposal Restrictions (LDR) for Hazardous Waste.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] 29 CFR 1910.1200.[1][2] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (General guidance on sulfonamide/ester handling).[1][2][3][4] Available at: [Link][1]

Personal protective equipment for handling Methyl 4-[(methylsulfamoyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of Methyl 4-[(methylsulfamoyl)methyl]benzoate

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 160446-22-0).[1] As a preferred source for laboratory safety, this document is intended for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to be both comprehensive and directly applicable to your operational questions, ensuring a culture of safety and scientific integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of potential exposure to chemicals in a laboratory setting are inhalation, skin contact, and eye contact.[2] Given the structure of this compound, which contains a benzoate ester and a methylsulfamoyl group, it is prudent to treat this compound with a high degree of care, assuming potential for irritation and unknown toxicity.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[3]Protects against splashes and airborne particles. Standard safety glasses may not provide adequate protection from all angles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), inspected before use.[4]Prevents direct skin contact. Double gloving is recommended, especially for prolonged handling or when working with larger quantities.[5]
Body Protection A long-sleeved laboratory coat.[3]Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any dust or vapors.

Operational Procedures: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any chemical. The following step-by-step guide covers the lifecycle of this compound in the laboratory.

Step 1: Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.[4]

Step 2: Weighing and Aliquoting

This process should be conducted in a chemical fume hood to mitigate inhalation exposure.

  • Preparation : Don all required PPE.

  • Weighing : Use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, handle it gently.

  • Transfer : Carefully transfer the weighed compound into a suitable, labeled secondary container.

  • Cleaning : Clean the weighing area and any utensils used with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

Step 3: Dissolution
  • Solvent Selection : Choose an appropriate solvent based on your experimental needs.

  • Procedure : In a fume hood, add the solvent to the vessel containing the compound. Stir until fully dissolved.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed plan is the best defense.

Spill Management Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Management_Workflow A 1. Evacuate & Alert B 2. Assess the Spill A->B Immediate Action C 3. Don Additional PPE (if necessary) B->C If safe to proceed D 4. Contain the Spill C->D E 5. Neutralize & Absorb D->E F 6. Collect & Package Waste E->F G 7. Decontaminate Area F->G H 8. Report the Incident G->H Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.